2-Chloro-4-methyl-6-phenylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXAKAMPPMGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346061 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32785-40-3 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-Chloro-4-methyl-6-phenylpyrimidine: A Keystone Intermediate in Medicinal Chemistry
Foreword: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyrimidine ring system standing out as a privileged scaffold.[1][2] Found in the very blueprint of life as the nucleobases thymine, cytosine, and uracil, pyrimidines are integral to a vast array of biologically active molecules.[2] Their synthetic versatility allows for precise structural modifications at the 2, 4, 5, and 6 positions, making them invaluable building blocks for constructing complex molecular architectures designed to interact with specific biological targets.[2] Among the functionalized pyrimidines, 2-chloro-4-methyl-6-phenylpyrimidine represents a particularly strategic intermediate. The presence of a reactive chlorine atom at the 2-position provides a versatile handle for introducing diverse functionalities through nucleophilic substitution, enabling the rapid generation of compound libraries for screening and lead optimization in pharmaceutical research and development. This guide provides an in-depth, experience-driven walkthrough of the synthesis and rigorous characterization of this key building block.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most reliable and field-proven pathway to this compound involves a two-step sequence starting from readily available precursors. The core logic is to first construct the stable pyrimidinone ring system and then convert the hydroxyl group (in its tautomeric keto form) into the desired chloro substituent.
Retrosynthetic Analysis
A retrosynthetic approach reveals the logical disconnection of the target molecule. The C-Cl bond at the 2-position is readily formed from a C-OH group, pointing to 4-methyl-6-phenylpyrimidin-2(1H)-one as the immediate precursor. This pyrimidinone is, in turn, accessible through a classical Biginelli-type condensation reaction between a β-dicarbonyl compound (benzoylacetone) and urea, which provides the requisite N-C-N backbone of the pyrimidine ring.
Caption: Retrosynthetic pathway for this compound.
Overall Synthetic Workflow
The forward synthesis follows the logic of the retrosynthetic analysis. The process begins with the acid-catalyzed cyclocondensation of benzoylacetone and urea to form the pyrimidinone intermediate. This is followed by a chlorination step, typically employing phosphorus oxychloride (POCl₃), to yield the final product.
Caption: Overall synthetic workflow from starting materials to the final product.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one
This foundational step involves the formation of the heterocyclic core. The reaction is a classic acid-catalyzed condensation.
Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoylacetone (1 equivalent), urea (1.2 equivalents), and ethanol as the solvent.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl) to the mixture. The acid protonates the carbonyl oxygen of the benzoylacetone, activating it for nucleophilic attack by the urea nitrogen.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from ethanol to yield pure 4-methyl-6-phenylpyrimidin-2(1H)-one as a white solid.
Causality and Expertise:
-
Excess Urea: A slight excess of urea is used to drive the reaction to completion, compensating for any potential side reactions or impurities.
-
Acid Catalyst: The acid catalyst is crucial for activating the dicarbonyl compound, making the carbonyl carbons more electrophilic and susceptible to attack by the weakly nucleophilic urea.
-
Recrystallization: This purification technique is highly effective for removing unreacted starting materials and soluble impurities, yielding a product of high purity necessary for the subsequent chlorination step.
Step 2: Chlorination of 4-Methyl-6-phenylpyrimidin-2(1H)-one
This step converts the pyrimidinone into the target chloropyrimidine. The reaction with phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[3]
Protocol:
-
Reagent Setup (Caution): This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. To a round-bottom flask, add the dried 4-methyl-6-phenylpyrimidin-2(1H)-one (1 equivalent).
-
Chlorinating Agent: Slowly add an excess of phosphorus oxychloride (POCl₃, typically 3-5 equivalents) to the flask. POCl₃ serves as both the chlorinating agent and the solvent in many cases. For larger scale reactions, a solvent-free approach heating in a sealed reactor can be employed for environmental and safety benefits.[3]
-
Reaction: Add a catalytic amount of N,N-dimethylaniline (optional, but recommended to accelerate the reaction) and heat the mixture to reflux (approximately 105 °C) for 2-3 hours.
-
Quenching (Caution): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9.[3] Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Mechanism of Chlorination:
The chlorination proceeds via the activation of the pyrimidinone oxygen. The lone pair on the oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and nucleophilic attack by a chloride ion result in the replacement of the hydroxyl group with chlorine.
Caption: Simplified mechanism of pyrimidinone chlorination using POCl₃.
Characterization of this compound
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Physical Properties
The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClN₂ | [4][5] |
| Molecular Weight | 204.66 g/mol | [4][5] |
| Appearance | Solid | - |
| CAS Number | 32785-40-3 | [5] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.9-8.1 (m, 2H, ortho-phenyl), ~7.4-7.6 (m, 3H, meta/para-phenyl), ~7.3 (s, 1H, pyrimidine C5-H), ~2.6 (s, 3H, methyl C4-CH₃). |
| ¹³C NMR | δ (ppm): ~170 (C4), ~165 (C6), ~162 (C2), ~137 (phenyl C1), ~131 (phenyl C4), ~129 (phenyl C2/C6), ~128 (phenyl C3/C5), ~115 (C5), ~24 (CH₃). |
| Mass Spec. (EI) | m/z: 204 (M⁺, ¹²C₁₁¹H₉³⁵ClN₂), 206 (M+2, ¹²C₁₁¹H₉³⁷ClN₂). The M+2 peak should be approximately 32% of the M⁺ peak intensity, which is characteristic for a monochlorinated compound.[4][5] |
| IR Spectroscopy | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~1580-1600 (C=N, C=C stretch), ~770 (C-Cl stretch). |
Utility in Drug Discovery and Development
This compound is not merely a synthetic target but a versatile platform for creating novel therapeutics. The chlorine atom at the 2-position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, particularly amines, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Caption: SNAr reactivity of this compound.
This reactivity has been leveraged in the development of numerous classes of therapeutic agents. For instance, substituted aminopyrimidines are a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6] The phenyl and methyl groups on the pyrimidine core can also be modified to fine-tune properties such as solubility, metabolic stability, and target binding affinity. The scaffold has also been explored for developing novel antifungal agents.[7]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a high-value intermediate for pharmaceutical research. By understanding the causality behind each experimental step—from the initial ring formation to the crucial chlorination reaction—and employing rigorous analytical characterization, researchers can confidently produce this building block with high purity. Its proven utility as a versatile platform for SNAr chemistry solidifies its importance, enabling the continued exploration and development of novel pyrimidine-based drugs to address unmet medical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their ability to interact with various biological targets.[1][2] Their prevalence in the structures of nucleobases and vitamins underscores their fundamental role in biological systems.[3][4] Among the vast landscape of pyrimidine derivatives, 2-Chloro-4-methyl-6-phenylpyrimidine stands as a compound of interest for further investigation and as a potential building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for its application in research and drug development.
Chemical Identity and Core Properties
This compound is a halogenated pyrimidine derivative with the chemical formula C₁₁H₉ClN₂. Its structure features a central pyrimidine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32785-40-3 | [5] |
| Molecular Formula | C₁₁H₉ClN₂ | [1] |
| Molecular Weight | 204.66 g/mol | [1] |
| Purity (Commercially Available) | 97% | [6] |
| Predicted Boiling Point | 351.2 ± 11.0 °C at 760 mmHg | [1][2] |
| Recommended Storage | 2-8°C, under inert atmosphere | [1][2] |
Spectroscopic and Physicochemical Data
The precise characterization of a compound is fundamental to its application in scientific research. While detailed experimental data for this compound is not extensively published, data from commercial suppliers and spectral databases provide a foundational understanding of its properties.
Table 2: Summary of Physicochemical and Spectroscopic Data
| Parameter | Data | Remarks |
| Melting Point | Not available | Experimental determination is recommended. |
| Solubility | Not available | Miscibility with common organic solvents is expected. Experimental verification is necessary. |
| ¹H NMR Spectrum | Data may be available from suppliers | Expected signals would include aromatic protons, a methyl singlet, and a pyrimidine ring proton. |
| ¹³C NMR Spectrum | Data may be available from suppliers | Expected signals would correspond to the carbons of the pyrimidine and phenyl rings, and the methyl group. |
| Infrared (IR) Spectrum | Not available | Characteristic peaks for C-Cl, C=N, C=C, and aromatic C-H bonds are anticipated. |
| Mass Spectrum (GC) | Data is available | [7] |
Experimental Protocols for Physicochemical Characterization
For novel or less-studied compounds like this compound, experimental determination of their physicochemical properties is crucial. The following are standard, field-proven methodologies for such characterization.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.
Step-by-Step Methodology:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Assessment
Rationale: Understanding a compound's solubility in various solvents is essential for its use in reactions, formulations, and biological assays.
Step-by-Step Methodology:
-
To a series of small, labeled test tubes, add approximately 10 mg of this compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Vortex each tube for 30 seconds.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.
-
For tubes where the compound is not fully soluble, gently heat the mixture and observe any changes in solubility, noting the temperature.
Spectroscopic Analysis
Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the spectra and assign the chemical shifts, coupling constants, and integrations to the corresponding atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of this compound, either as a thin film on a salt plate (if it is a low-melting solid or oil) or as a KBr pellet.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural elucidation.
-
Reactivity and Stability
While specific reactivity data for this compound is limited, its chemical behavior can be inferred from the general reactivity of chloro-substituted pyrimidines.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyrimidine ring is expected to be susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyrimidine nitrogens activates the carbon-chlorine bond towards attack by nucleophiles such as amines, alkoxides, and thiolates. This makes this compound a potentially valuable intermediate for the synthesis of a variety of 2-substituted pyrimidine derivatives.
-
Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Stability: As with many halogenated heterocyclic compounds, it is advisable to store this compound in a cool, dry place, protected from light and moisture to prevent degradation.[8] The recommended storage temperature is 2-8°C.[1][2]
Safety and Handling
For any chemical compound, proper safety precautions are paramount. Although a detailed toxicological profile for this compound is not available, data for the closely related 2-Chloro-4-methylpyrimidine indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is prudent to handle this compound with similar precautions.
Recommended Handling Practices:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a substituted pyrimidine with potential as a building block in synthetic and medicinal chemistry. This guide has consolidated the available information on its physicochemical properties and provided standard protocols for its experimental characterization. While some data points, such as the melting point and solubility, require experimental determination, the provided information serves as a solid foundation for researchers and drug development professionals working with this compound. As with any chemical, adherence to proper safety and handling procedures is essential.
References
- 1. cas 32785-40-3|| where to buy this compound [english.chemenu.com]
- 2. cas 32785-40-3|| where to buy this compound [french.chemenu.com]
- 3. 32785-40-3|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-4-methylpyrimidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. apacpharma.com [apacpharma.com]
- 6. aksci.com [aksci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-4-methyl-6-phenylpyrimidine CAS number and molecular structure
An In-Depth Technical Guide to 2-Chloro-4-methyl-6-phenylpyrimidine
Introduction
This compound is a substituted pyrimidine that serves as a versatile heterocyclic building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive chlorine atom, a methyl group, and a phenyl group on the pyrimidine core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of the chemical identity, molecular structure, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
The fundamental identification and properties of this compound are crucial for its handling, characterization, and use in synthesis. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 32785-40-3 | [1] |
| Molecular Formula | C₁₁H₉ClN₂ | [1] |
| Molecular Weight | 204.66 g/mol | [1] |
| Canonical SMILES | Cc1cc(-c2ccccc2)nc(n1)Cl | [1] |
| InChI | InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | [1] |
| InChIKey | XLNXAKAMPPMGDS-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure of this compound consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The chlorine atom at the C2 position is the primary site of reactivity for nucleophilic substitution. The methyl group at C4 and the phenyl group at C6 provide steric and electronic features that can be exploited in molecular design.
Caption: Molecular structure of this compound.
Synthesis and Manufacturing
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dielectrophile with a C-N-C or N-C-N synthon. For this compound, a common and logical approach involves the cyclocondensation of benzoylacetone (a 1,3-dicarbonyl compound) with urea, followed by chlorination of the resulting pyrimidinone intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add benzoylacetone (1 equivalent) and urea (1.2 equivalents).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~6 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-methyl-6-phenylpyrimidin-2(1H)-one.
Step 2: Chlorination to this compound
-
Suspend the 4-methyl-6-phenylpyrimidin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: General synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the chlorine atom at the C2 position. The pyrimidine ring is an electron-deficient system, which makes the carbon atoms attached to the electronegative nitrogen atoms (especially C2, C4, and C6) susceptible to nucleophilic attack.[2] The chlorine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution (SₙAr) reactions.
This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide array of nucleophiles can be used to displace the chloride, leading to a diverse library of 2-substituted pyrimidine derivatives.
Key Reactions:
-
Amination: Reaction with primary or secondary amines (e.g., piperazine, aniline derivatives) yields 2-aminopyrimidine compounds. This is one of the most common transformations in drug discovery for creating scaffolds like kinase inhibitors.[3]
-
Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 2-alkoxy or 2-aryloxypyrimidines.
-
Thiolation: Reaction with thiols or thiolates produces 2-thioether derivatives.
-
Cross-Coupling Reactions: While less common than for bromo- or iodo-analogs, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination under specific, often more forcing, conditions.[4]
Caption: Key reactivity pathways for this compound.
Applications in Research and Drug Discovery
The substituted pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various interactions with biological targets. This compound serves as a key starting material for compounds targeting a range of diseases.
-
Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which acts as a "hinge-binder" in the ATP-binding pocket of kinases. The synthesis of such compounds often involves the reaction of a 2-chloropyrimidine intermediate with an appropriate amine. For example, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) contains a substituted 2-aminopyrimidine moiety, demonstrating the importance of this structural class in oncology.[3]
-
Antifungal Agents: Phenylpyrimidine derivatives have been investigated as novel antifungal agents that target enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[5] The ability to easily modify the 2-position of the pyrimidine ring allows for the optimization of activity and pharmacokinetic properties.
-
Anti-cancer Agents: Various substituted phenylpyrimidines have been synthesized and evaluated for their anti-cancer properties. These compounds can overcome multidrug resistance and have shown efficacy in xenograft models.[6] this compound is an ideal precursor for generating libraries of such compounds for structure-activity relationship (SAR) studies.
The strategic placement of the chloro, methyl, and phenyl groups provides a framework that can be systematically elaborated to probe the binding pockets of enzymes and receptors, making this compound a valuable tool for lead generation and optimization in drug discovery programs.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Amino-4-chloro-6-phenylpyrimidine | 36314-97-3 | Benchchem [benchchem.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 2-Chloro-4-methyl-6-phenylpyrimidine and its Analogs in Modern Drug Discovery
For Immediate Release
A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Pyrimidine Core
This technical guide offers an in-depth exploration of 2-Chloro-4-methyl-6-phenylpyrimidine and its analogs, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. From their fundamental synthesis to their diverse biological activities, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that govern their therapeutic potential.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a foundational scaffold in the development of therapeutic agents, forming the core of numerous drugs with a wide array of biological functions.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The synthetic versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide focuses specifically on the this compound framework, a substitution pattern that has garnered interest for its potential in yielding compounds with significant biological activity.
Synthesis of the this compound Scaffold and its Analogs
The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of method often depends on the desired substitution patterns and the availability of starting materials. Two prominent and versatile methods are the Biginelli (or related) condensation reaction followed by chlorination, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.
Synthesis via Condensation and Chlorination
A classical and efficient method for constructing the pyrimidine ring is through the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen-containing reagent like urea or guanidine, often referred to as the Biginelli reaction.[4][5] For the synthesis of the core scaffold, a phenyl-substituted β-diketone is a key starting material.
Conceptual Workflow for Synthesis via Condensation:
Caption: Synthesis of this compound via condensation and chlorination.
Detailed Experimental Protocol: Synthesis of 4-Methyl-6-phenyl-pyrimidin-2-ol (Hypothetical)
-
Rationale: This step aims to construct the core pyrimidine ring. The use of a phenyl-substituted β-diketone like benzoylacetone provides the necessary phenyl and methyl groups at the desired positions.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add benzoylacetone and urea (or guanidine hydrochloride for a 2-amino analog).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol and water, and dry to obtain 4-Methyl-6-phenyl-pyrimidin-2-ol.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Detailed Experimental Protocol: Chlorination to this compound
-
Rationale: The hydroxyl group at the 2-position of the pyrimidine ring can be converted to a chloro group, which is a versatile handle for further functionalization through nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[6]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Methyl-6-phenyl-pyrimidin-2-ol in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Confirm the structure and purity of the final product using analytical methods.
-
Synthesis via Suzuki Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and modular approach for introducing the phenyl group at a specific position on a pre-formed chloropyrimidine ring.[2][7]
Conceptual Workflow for Synthesis via Suzuki Coupling:
Caption: Synthesis of this compound via Suzuki cross-coupling.
Detailed Experimental Protocol: Suzuki Coupling for the Synthesis of this compound
-
Rationale: This method leverages the differential reactivity of the chloro groups on a dichloropyrimidine. The chloro group at the 6-position is generally more reactive in Suzuki couplings than the one at the 2-position, allowing for selective arylation.
-
Procedure:
-
To a reaction vessel, add 2,6-dichloro-4-methylpyrimidine, phenylboronic acid (typically 1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain this compound.
-
Verify the structure and purity of the product by spectroscopic methods.
-
Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of substituted pyrimidines exhibits a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The structure-activity relationships (SAR) of these analogs provide valuable insights into the potential of the core scaffold.
Table 1: Biological Activities of Structurally Related Pyrimidine Analogs
| Compound Class | Biological Activity | Key Structural Features & SAR Insights | Reference(s) |
| 2,4,6-Trisubstituted Pyrimidines | Kinase Inhibition (e.g., EGFR, Aurora Kinase) | The nature and position of substituents on the pyrimidine and phenyl rings are critical for potency and selectivity. Anilinopyrimidines often show potent kinase inhibitory activity. | [3][8][9] |
| Chloro-substituted Pyrimidines | Anticancer | The chloro group acts as a key pharmacophore and a synthetic handle for further modifications. | [10] |
| Phenylpyrimidine Derivatives | Antifungal (CYP51 inhibitors) | The phenyl group can interact with hydrophobic pockets in the active site of target enzymes. | [11] |
| 2-Anilino-6-phenylpyridopyrimidines | Wee1 Kinase Inhibition | Substituents on the 2-anilino ring can modulate selectivity and potency. | [12] |
Anticancer Activity
Many pyrimidine derivatives have been investigated as anticancer agents, often targeting key enzymes in cell signaling pathways such as protein kinases.[13][14] The chloro- and phenyl- substitutions on the pyrimidine ring can contribute to binding affinity and selectivity for specific kinase targets. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer.[15]
Proposed Mechanism of Action: Kinase Inhibition
The this compound scaffold possesses features that are common in kinase inhibitors. The pyrimidine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The phenyl group can occupy a hydrophobic pocket, while modifications at the 2-position (by displacing the chloro group) can be used to target solvent-exposed regions and improve potency and selectivity.
Caption: Proposed mechanism of anticancer activity via kinase inhibition.
Antimicrobial and Antifungal Activity
Pyrimidine derivatives have also shown significant promise as antimicrobial and antifungal agents.[16][17] For example, 2-phenylpyrimidine derivatives have been designed as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[11] The chloro- and methyl- groups on the pyrimidine ring can influence the lipophilicity and electronic properties of the molecule, which are important for cell penetration and target interaction.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Rationale: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against pathogenic fungal strains.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[18]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its versatile synthesis through established methods like condensation/chlorination and Suzuki coupling allows for the generation of diverse analog libraries. While direct biological data for the parent compound is limited, the well-documented anticancer, antifungal, and antibacterial activities of related pyrimidine derivatives provide a strong rationale for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Key areas of exploration include:
-
Derivatization at the 2-position: Replacing the chloro group with various amines, thiols, and other nucleophiles to explore interactions with different biological targets.
-
Modification of the phenyl ring: Introducing various substituents on the phenyl ring to probe the effects on potency and selectivity.
-
Variation of the 4-methyl group: Exploring the impact of different alkyl groups at this position on biological activity.
Through such focused efforts, the full therapeutic potential of this privileged scaffold can be unlocked, paving the way for the discovery of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Chloro-4-methyl-6-phenylpyrimidine: A Technical Guide for Researchers
Authored by: [Your Name/Title as Senior Application Scientist]
Date: January 1, 2026
Introduction
2-Chloro-4-methyl-6-phenylpyrimidine stands as a significant heterocyclic scaffold in medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.[1][2] The precise substitution pattern of a chloro group at the 2-position, a methyl group at the 4-position, and a phenyl ring at the 6-position creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering both experimental data where available and expert-guided predictions based on established principles and comparative data from related structures.
Molecular Structure and Key Features
IUPAC Name: this compound Molecular Formula: C₁₁H₉ClN₂[3] Molecular Weight: 204.66 g/mol [3] CAS Number: 32785-40-3[3]
The molecule's structure, featuring a pyrimidine core with diverse substituents, suggests a rich and informative spectroscopic profile. The phenyl ring, methyl group, and the pyrimidine ring protons will exhibit distinct signals in ¹H NMR. The 11 carbon atoms will be distinguishable in the ¹³C NMR spectrum. The various bond vibrations will give rise to a characteristic fingerprint in the IR spectrum, and the molecular ion peak in the mass spectrum will confirm the molecular weight.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, Electron Ionization (EI) is a common method for generating ions.
Experimental Data: Gas Chromatography-Mass Spectrometry (GC-MS)
Publicly available GC-MS data for this compound shows a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine.[4]
| m/z | Relative Intensity | Assignment |
| 204 | ~69% | [M]⁺ (containing ³⁵Cl) |
| 206 | ~25% | [M+2]⁺ (containing ³⁷Cl) |
| 169 | 100% | [M - Cl]⁺ |
| 104 | ~23% | [C₆H₅CN + H]⁺ or other fragments |
| 77 | ~26% | [C₆H₅]⁺ |
The presence of the [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is a definitive indicator of a single chlorine atom in the molecule. The base peak at m/z 169 corresponds to the loss of the chlorine atom, forming a stable pyrimidinyl cation. The fragment at m/z 77 is characteristic of a phenyl group.
Experimental Protocol: Acquiring a GC-MS Spectrum
A standardized protocol for obtaining a GC-MS spectrum for a novel pyrimidine derivative would involve the following steps:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the purified compound in a volatile organic solvent like dichloromethane or ethyl acetate (1 mL).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value comfortably above the molecular weight (e.g., 300 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. While a publicly available experimental spectrum for this compound is not readily found, we can predict the spectrum with a high degree of confidence based on the analysis of its structural components and data from similar compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9 - 8.1 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl) | These protons are deshielded due to their proximity to the electron-withdrawing pyrimidine ring. |
| ~7.4 - 7.6 | Multiplet | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl) | These protons are in a typical aromatic region. |
| ~7.2 | Singlet | 1H | H-5 (pyrimidine ring proton) | The proton on the pyrimidine ring is expected to be a singlet and will be in the aromatic region. |
| ~2.6 | Singlet | 3H | -CH₃ | The methyl group protons are expected to be a singlet in the typical range for a methyl group attached to an aromatic ring. |
Causality Behind Predictions:
-
Phenyl Protons: The phenyl group protons will split each other, resulting in complex multiplets. The ortho protons are expected to be further downfield due to the anisotropic effect and electron-withdrawing nature of the pyrimidine ring.
-
Pyrimidine Proton: The lone proton on the pyrimidine ring (H-5) has no adjacent protons, hence it will appear as a sharp singlet. Its chemical shift is influenced by the surrounding nitrogen atoms and substituents.
-
Methyl Protons: The methyl group at the 4-position is isolated from other protons, so it will appear as a singlet. Its chemical shift is typical for an alkyl group attached to an sp²-hybridized carbon.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, a predicted spectrum is presented here based on established principles.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C-4 | Attached to a methyl group and nitrogen, and part of the pyrimidine ring. |
| ~165 | C-6 | Attached to the phenyl group and nitrogen. |
| ~161 | C-2 | Attached to the electronegative chlorine atom and two nitrogen atoms. |
| ~137 | C-1' (ipso-carbon of phenyl) | Quaternary carbon of the phenyl ring attached to the pyrimidine. |
| ~130 | C-4' (para-carbon of phenyl) | Aromatic CH. |
| ~129 | C-2', C-6' (ortho-carbons of phenyl) | Aromatic CH. |
| ~128 | C-3', C-5' (meta-carbons of phenyl) | Aromatic CH. |
| ~115 | C-5 | The carbon bearing the lone proton on the pyrimidine ring. |
| ~24 | -CH₃ | Methyl carbon. |
Causality Behind Predictions:
-
Pyrimidine Carbons: The carbons in the pyrimidine ring (C-2, C-4, C-6) are significantly deshielded due to the presence of electronegative nitrogen atoms and the chlorine substituent. Their exact shifts are influenced by the combined electronic effects.
-
Phenyl Carbons: The chemical shifts of the phenyl carbons are in the typical aromatic region (120-140 ppm). The ipso-carbon (C-1') is expected to be a quaternary signal.
-
Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in all carbon signals appearing as singlets.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis: Assign the peaks based on their chemical shifts, multiplicities (for ¹H), and comparison with predicted values and spectral databases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium-Weak | C-H stretching (aromatic) |
| 2900 - 3000 | Weak | C-H stretching (aliphatic -CH₃) |
| 1550 - 1600 | Strong | C=N and C=C stretching (pyrimidine ring) |
| 1450 - 1500 | Medium | C=C stretching (phenyl ring) |
| 750 - 800 | Strong | C-H out-of-plane bending (aromatic) |
| 700 - 750 | Strong | C-Cl stretching |
Causality Behind Predictions:
-
The aromatic C-H stretches appear above 3000 cm⁻¹.
-
The aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.
-
The C=N and C=C stretching vibrations of the pyrimidine ring are expected to be strong and in the 1550-1600 cm⁻¹ region.
-
The C-Cl stretch is typically found in the fingerprint region and can be broad.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Visualization of Workflows
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.
NMR Data Acquisition and Processing
References
Solubility and Stability of 2-Chloro-4-methyl-6-phenylpyrimidine: A Methodological and Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity 2-Chloro-4-methyl-6-phenylpyrimidine. Given the scarcity of public-domain data on this specific molecule, this document serves as a predictive guide and a detailed methodological resource. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to generate a robust physicochemical profile, a critical step in the early stages of drug discovery and development. We will explore the theoretical underpinnings of its likely behavior and provide field-proven, step-by-step protocols for its empirical evaluation.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental properties. Among the most critical are solubility and stability. Solubility dictates the bioavailability of a compound and influences formulation strategies, while stability determines its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[1][2]
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold prevalent in medicinal chemistry. Its structure—featuring a hydrophobic phenyl group, a reactive chloro substituent, and a basic pyrimidine core—suggests a complex physicochemical profile that requires careful and systematic investigation. This guide provides the necessary protocols to de-risk and characterize this NCE, adhering to principles outlined by international regulatory bodies.[3][4]
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉ClN₂
-
Molecular Weight: 204.66 g/mol
-
Structure:
/ C C=C(C) / \ / N---C=C(c1ccccc1)
-
Predicted Physicochemical Properties:
-
Solubility: The presence of the phenyl ring and the chloro group imparts significant hydrophobicity, suggesting low intrinsic aqueous solubility. The nitrogen atoms in the pyrimidine ring offer sites for protonation, implying that solubility may be pH-dependent, potentially increasing under acidic conditions.
-
Stability: The 2-chloro substituent on the electron-deficient pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis. This suggests a susceptibility to degradation in aqueous media, especially under basic or acidic conditions. The aromatic system may also be sensitive to oxidative and photolytic stress.[2]
-
Part I: Aqueous and Solvent Solubility Assessment
Determining the solubility profile is paramount. We will address two forms of solubility: thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium solubility and is considered the 'gold standard', while kinetic solubility is a high-throughput measure of how readily a compound precipitates from a solution, often used for early-stage screening.[1][5]
Causality Behind Experimental Design
The choice of solvents and buffer systems is not arbitrary. We select solvents commonly used in preclinical and formulation development (e.g., DMSO, Ethanol, PEG 400) to understand how the compound will behave in various vehicle systems. Aqueous buffers at pH 1.2 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (simulating physiological pH) are used to assess the impact of ionization on solubility, a key factor for predicting oral absorption.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the definitive technique for determining thermodynamic solubility.[5] It involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: Add 1 mL of each selected solvent/buffer to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The solution should appear as a slurry with visible undissolved solid.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating HPLC-UV method.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the results in µg/mL or mg/mL.
Data Presentation: Solubility Profile
Summarize the collected data in a clear, structured format.
| Solvent/Buffer System | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Deionized Water | 25 | ~7.0 | Shake-Flask HPLC-UV | |
| 0.1 N HCl Buffer | 25 | 1.2 | Shake-Flask HPLC-UV | |
| Phosphate Buffer | 25 | 6.8 | Shake-Flask HPLC-UV | |
| Phosphate Buffer | 25 | 7.4 | Shake-Flask HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Shake-Flask HPLC-UV | |
| Ethanol | 25 | N/A | Shake-Flask HPLC-UV | |
| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | Shake-Flask HPLC-UV |
Workflow Visualization: Solubility Determination
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Assessment.
Part II: Stability Profiling and Forced Degradation Studies
Stability testing is essential to identify how the quality of a drug substance varies with time under the influence of environmental factors.[6] Forced degradation (or stress testing) is a critical component, designed to deliberately degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8] This process is fundamental for developing stability-indicating analytical methods.
Causality Behind Experimental Design
Forced degradation studies are not designed to mimic real-world storage conditions but to accelerate decomposition.[9]
-
Hydrolysis: Testing at acidic, basic, and neutral pH is performed because many drug molecules are susceptible to pH-dependent hydrolysis. For our target compound, this will probe the stability of the chloro-pyrimidine bond.[10]
-
Oxidation: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress, which can occur during manufacturing or storage.[10]
-
Photolysis: Exposure to light of specific wavelengths, as mandated by ICH Q1B guidelines, is crucial for compounds with chromophores (like the phenylpyrimidine system) that can absorb UV or visible light and undergo degradation.
-
Thermal Stress: High-temperature testing helps identify thermally labile functional groups and provides data for Arrhenius calculations to predict shelf-life at lower temperatures.[3]
Experimental Protocol: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level is sufficient to detect and characterize degradants without destroying the molecule completely.[11]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Step-by-Step Methodology:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Keep at 60°C for 24 hours.
-
Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature (25°C) and monitor closely. Basic conditions may cause rapid degradation.
-
Withdraw samples at time points (e.g., 30 mins, 1, 4 hours).
-
Neutralize the sample with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at predetermined time points.
-
Analyze directly by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze samples after exposure.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
Dissolve and analyze the sample by HPLC.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Observations (e.g., color change) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | |||
| Base Hydrolysis | 0.1 N NaOH, 25°C | 4h | |||
| Neutral Hydrolysis | Water, 60°C | 24h | |||
| Oxidation | 3% H₂O₂, 25°C | 24h | |||
| Photolytic (Solid) | ICH Q1B Light | N/A | |||
| Photolytic (Solution) | ICH Q1B Light | N/A | |||
| Thermal (Solid) | 80°C | 48h |
Workflow Visualization: Stability and Forced Degradation
This diagram outlines the comprehensive workflow for assessing the stability of the compound.
Caption: Comprehensive Stability Testing Workflow.
Conclusion and Forward-Looking Strategy
This technical guide provides a robust, scientifically-grounded framework for the comprehensive solubility and stability characterization of this compound. By systematically executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to make informed decisions.
The resulting solubility profile will guide the selection of appropriate vehicles for preclinical studies and lay the groundwork for future formulation development. The stability data, particularly the identification of degradation pathways, is indispensable for establishing appropriate storage and handling conditions, defining a re-test period, and ensuring the development of a safe and effective final drug product. This methodological approach transforms an unknown compound into a well-characterized entity, ready for the next phase of its development journey.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. chembk.com [chembk.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 5. researchgate.net [researchgate.net]
- 6. gmpsop.com [gmpsop.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijisrt.com [ijisrt.com]
- 11. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to the Safe Handling of 2-Chloro-4-methyl-6-phenylpyrimidine and Related Novel Chlorinated Pyrimidines
Therefore, this guide adopts a risk-based approach, synthesizing data from structurally similar chlorinated and phenyl-substituted pyrimidines to establish a robust framework for safe handling. The causality behind each recommendation is explained to empower researchers to make informed safety decisions. The protocols outlined herein are designed as a self-validating system, emphasizing the hierarchy of controls to minimize potential exposure.
Hazard Analysis: An Inductive Approach Based on Structural Analogs
The toxicological and physical properties of a chemical are intrinsically linked to its precise molecular structure. In the absence of specific data for 2-Chloro-4-methyl-6-phenylpyrimidine, we must infer potential hazards from closely related analogs for which data is available. The primary structural motifs of concern are the chlorinated pyrimidine core and the phenyl substituent.
Key Analogs Considered:
-
2-Chloro-4-methylpyrimidine: Provides insight into the reactivity and toxicity of the chlorinated pyrimidine scaffold.
-
4-Chloro-6-methyl-2-phenylpyrimidine: Offers the closest structural comparison, incorporating all key functional groups, albeit in a different arrangement.
-
General Chlorinated Aromatic Compounds: Informs on the potential for persistence and specific toxicities associated with this class.
Based on aggregated GHS (Globally Harmonized System) information from these analogs, this compound should be treated as, at minimum, a hazardous substance with the following potential classifications[1][2]:
| Hazard Class | GHS Category | Rationale and Field-Proven Insights |
| Acute Toxicity, Oral | Category 4 | Many substituted pyrimidines are classified as harmful if swallowed[1][2]. The primary risk in a laboratory setting is accidental ingestion via contaminated hands. |
| Skin Corrosion/Irritation | Category 2 | Chlorinated heterocyclic compounds frequently cause skin irritation upon direct contact. Prolonged exposure can lead to dermatitis[3]. |
| Serious Eye Damage/Irritation | Category 2 / 2A | As a solid powder, the compound poses a significant risk of causing serious eye irritation if it comes into contact with the eyes[2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | Fine powders of heterocyclic compounds are known to be irritating to the respiratory system if inhaled, leading to coughing and shortness of breath[1][2][3]. |
A Note on Data Gaps: Crucial toxicological data, such as carcinogenicity, mutagenicity, and reproductive toxicity, are unavailable for this specific compound. In line with the precautionary principle, it should be handled as a substance of unknown long-term toxicity.
The Hierarchy of Controls: A Mandate for Safe Experimentation
Personal Protective Equipment (PPE) is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize the risk of exposure.
References
Potential applications of pyrimidine derivatives in medicinal chemistry.
An In-depth Technical Guide on the Potential Applications of Pyrimidine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the design of novel therapeutics. This guide provides a comprehensive technical overview of the diverse applications of pyrimidine derivatives in medicinal chemistry, with a focus on their roles in oncology, virology, microbiology, and the treatment of inflammatory and cardiovascular diseases. We will delve into the structure-activity relationships, mechanisms of action, and synthetic strategies that underpin the therapeutic success of this remarkable class of compounds.
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature.[1][3] Its presence in the nucleobases cytosine, thymine, and uracil establishes its critical role in the structure and function of DNA and RNA.[1] This fundamental biological relevance has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to the development of a wide array of clinically successful drugs.[4][5] The versatility of the pyrimidine scaffold allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic outcomes.[2]
Therapeutic Applications of Pyrimidine Derivatives
The broad spectrum of biological activities exhibited by pyrimidine derivatives has positioned them as key players in the treatment of numerous diseases.[6][7]
Anticancer Agents
Pyrimidine derivatives have made a profound impact on cancer chemotherapy.[8][9] Their mechanisms of action are diverse, often targeting fundamental cellular processes required for tumor growth and proliferation.[8]
2.1.1. Antimetabolites:
One of the earliest and most successful applications of pyrimidine derivatives in oncology is as antimetabolites. These compounds mimic endogenous pyrimidines, thereby interfering with nucleic acid synthesis and leading to the death of rapidly dividing cancer cells.[10]
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a uracil analog that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[10] This leads to a depletion of thymidine, resulting in "thymineless death" of cancer cells.
2.1.2. Kinase Inhibitors:
The dysregulation of protein kinases is a hallmark of many cancers. Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.[8]
-
Imatinib and Dasatinib: While containing other heterocyclic systems, these drugs feature a critical aminopyrimidine moiety that is crucial for their binding to the ATP-binding pocket of the Abl kinase in chronic myeloid leukemia (CML).[6][11]
-
Gefitinib and Erlotinib: These quinazoline-based drugs, which are fused pyrimidine systems, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[12]
Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Antiviral Agents
The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development.[10][13] These compounds act as chain terminators or inhibitors of viral polymerases, thereby halting viral replication.[10]
-
Zidovudine (AZT) and Lamivudine: These nucleoside reverse transcriptase inhibitors (NRTIs) are critical components of highly active antiretroviral therapy (HAART) for HIV/AIDS.[10][13] They are incorporated into the growing viral DNA chain, causing premature termination.[10]
-
Acyclovir: A guanosine analog, its activation is dependent on viral thymidine kinase, making it highly selective for herpesvirus-infected cells.[13]
-
Sofosbuvir: A nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[10]
Antimicrobial Agents
Pyrimidine derivatives have demonstrated significant efficacy against a broad range of bacterial and fungal pathogens.[3][14]
-
Sulfadiazine and Trimethoprim: These drugs are inhibitors of dihydropteroate synthase and dihydrofolate reductase, respectively, two key enzymes in the bacterial folic acid synthesis pathway.[7][11] The synergistic combination of these two drugs is widely used to treat bacterial infections.
Anti-inflammatory Agents
Chronic inflammation is a key contributor to a variety of diseases. Pyrimidine derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[15][16][17]
-
COX-2 Inhibition: Several studies have reported pyrimidine derivatives that exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[15][17] This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[17] The anti-inflammatory effects of pyrimidines are also attributed to their ability to suppress the production of other inflammatory mediators like prostaglandins and nitric oxide.[18]
Cardiovascular Agents
The therapeutic potential of pyrimidine derivatives extends to cardiovascular diseases.[19]
-
Calcium Channel Blockers: Certain dihydropyrimidine derivatives have been investigated as calcium channel blockers, which are used to treat hypertension and angina.[20]
-
Antihyperlipidemic Activity: Some pyrimidine derivatives have shown potential in lowering lipid levels, a key factor in the development of atherosclerosis.[21] Recent research also suggests a role for pyrimidine metabolism in heart repair after injury.[22]
Synthesis and Experimental Protocols
The synthesis of pyrimidine derivatives can be achieved through various well-established methods. A common and versatile approach is the Biginelli reaction, a one-pot multicomponent condensation.
General Protocol for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol describes a general procedure for the synthesis of dihydropyrimidinone derivatives.
Materials:
-
Aldehyde (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, Yb(OTf)₃, or an ionic liquid)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and β-ketoester in ethanol.
-
Add urea or thiourea to the mixture.
-
Add a catalytic amount of the chosen catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The solid product will precipitate out.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Synthetic Workflow for Pyrimidine Derivatives
Caption: General workflow for the synthesis and evaluation of pyrimidine derivatives.
Biological Evaluation: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine derivative in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[23]
Structure-Activity Relationship (SAR) and Future Perspectives
The pharmacological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[6] For instance, in the context of anticancer activity, the introduction of a 4-chlorophenyl group has been shown to enhance efficacy.[1] Similarly, for anti-inflammatory activity, electron-donating groups can influence the potency of COX inhibition.[1]
The future of pyrimidine-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools such as molecular docking and QSAR will continue to be invaluable in guiding the design of next-generation pyrimidine therapeutics.[24][25] Furthermore, the exploration of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, holds significant promise for the development of novel drugs targeting a wide range of diseases.[8][26]
Conclusion
Pyrimidine and its derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their fundamental role in biological systems, coupled with their synthetic accessibility, has led to the development of a multitude of life-saving drugs. From their early use as antimetabolites in cancer therapy to their current application as highly specific enzyme inhibitors, pyrimidine-based compounds continue to be at the forefront of drug discovery. The ongoing exploration of novel pyrimidine derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative therapeutics for a wide spectrum of human diseases.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. Cardiomyocytes disrupt pyrimidine biosynthesis in nonmyocytes to regulate heart repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 26. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical Analysis of Phenylpyrimidine Electronic Properties in Modern Research
Abstract
Phenylpyrimidines represent a cornerstone scaffold in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and optoelectronic applications. Understanding the electronic properties of these molecules is paramount to rationally designing novel derivatives with enhanced efficacy and specific functionalities. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate the electronic structure of phenylpyrimidines. We delve into the application of Density Functional Theory (DFT) for elucidating fundamental electronic characteristics, Quantitative Structure-Activity Relationship (QSAR) studies for correlating these properties with biological function, and molecular docking simulations for predicting interactions with macromolecular targets. Through a synthesis of field-proven protocols, causality-driven explanations, and illustrative case studies, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage computational tools to accelerate the discovery and optimization of next-generation phenylpyrimidine-based compounds.
Introduction: The Versatility of the Phenylpyrimidine Scaffold
The pyrimidine ring, a heterocyclic aromatic compound, is a privileged structure found in the fundamental building blocks of life, namely the nucleobases cytosine, thymine, and uracil. When functionalized with a phenyl group, the resulting phenylpyrimidine scaffold gains significant structural and electronic diversity, making it a focal point of intensive research.
In the realm of drug discovery, phenylpyrimidine derivatives have emerged as potent inhibitors of a wide array of enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, phenylpyrimidines are the core of numerous approved and investigational drugs, including kinase inhibitors designed to treat various malignancies.[2][3][4] Beyond oncology, these compounds have shown promise as antifungal, antiviral, and anti-inflammatory agents.[5]
The utility of phenylpyrimidines is not confined to medicine. Their conjugated π-systems and tunable electronic properties make them attractive candidates for applications in materials science, particularly as emitters in Organic Light-Emitting Diodes (OLEDs).[6]
The rational design of novel phenylpyrimidine derivatives for any of these applications hinges on a deep understanding of their Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). Theoretical and computational studies provide an indispensable toolkit for this purpose. By modeling the electronic properties at a quantum level, we can predict molecular reactivity, stability, interaction modes with biological targets, and photophysical behavior, thereby guiding synthetic efforts toward compounds with the highest potential for success.
Core Theoretical Methodologies
The investigation of phenylpyrimidine's electronic properties relies on a synergistic application of several computational techniques. The choice of method is dictated by the specific scientific question being addressed, balancing the need for quantum-level accuracy with computational feasibility.
Density Functional Theory (DFT)
Causality: To understand the intrinsic electronic nature of a molecule—how electrons are distributed and how this dictates reactivity—we must turn to quantum mechanics. DFT has become the workhorse of modern computational chemistry because it offers an exceptional balance of accuracy and computational cost for medium-sized organic molecules like phenylpyrimidines.[7] It calculates the electron density of a system to determine its energy and, consequently, all other electronic properties.[8][9]
Core Applications:
-
Geometry Optimization: Finding the most stable three-dimensional conformation of the molecule.
-
Electronic Structure Analysis: Calculating Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and atomic charges.[10][11]
-
Reactivity Descriptors: Quantifying global reactivity through parameters like hardness, softness, and electrophilicity.[8]
-
Spectroscopic Prediction: Simulating IR, Raman, and UV-Vis spectra to corroborate experimental findings.[10]
Quantitative Structure-Activity Relationship (QSAR)
Causality: In drug discovery, it is essential to establish a mathematical correlation between a molecule's structural or electronic features and its biological activity (e.g., inhibitory concentration, IC₅₀). 3D-QSAR models provide this link, enabling the prediction of activity for novel, unsynthesized compounds.[12]
Core Applications:
-
SAR Elucidation: Identifying which steric and electronic fields around the molecule are favorable or unfavorable for biological activity.[13]
-
Predictive Modeling: Using statistically validated models (e.g., CoMFA, CoMSIA) to estimate the potency of new drug candidates, prioritizing synthetic efforts.[1][12][14]
-
Pharmacophore Generation: Identifying the key 3D arrangement of chemical features necessary for biological activity.[14][15]
Molecular Docking and Dynamics
Causality: Phenylpyrimidines often exert their biological effects by binding to a specific pocket on a target protein (e.g., the ATP-binding site of a kinase).[2][3] Molecular docking simulates this binding process, predicting the preferred orientation and affinity of the molecule (ligand) within the protein's active site.[1][4] This allows us to visualize the key interactions—such as hydrogen bonds and π-π stacking—that are governed by the molecule's electronic properties.[12]
Core Applications:
-
Binding Mode Prediction: Determining the most likely conformation of the phenylpyrimidine derivative within the target's binding site.[16]
-
Affinity Estimation: Scoring functions provide an estimate of the binding energy (e.g., in kcal/mol), helping to rank potential inhibitors.[1][17]
-
Interaction Analysis: Identifying the specific amino acid residues that interact with the ligand, providing crucial insights for optimizing binding.[13]
-
Stability Assessment: Following docking, Molecular Dynamics (MD) simulations can assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction.[13][14]
Workflow: Integrating Computational Methodologies
The power of these methods is fully realized when they are used in an integrated workflow. This approach provides a holistic view, from intrinsic molecular properties to complex biological interactions.
Caption: Integrated workflow for the theoretical study of phenylpyrimidines.
Key Electronic Properties and Their Significance
DFT calculations provide a wealth of data about the electronic nature of phenylpyrimidines. The following properties are particularly crucial for interpreting their behavior.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals.
-
HOMO: Represents the orbital containing the most energetic electrons. It acts as an electron donor, and its energy level correlates with the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the lowest-energy orbital available to accept electrons. It acts as an electron acceptor, and its energy level correlates with the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (E_gap): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[8] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[10]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting non-covalent interactions.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like nitrogen or oxygen. These are sites for electrophilic attack and are favorable for hydrogen bond accepting.
-
Positive Regions (Blue): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and are favorable for hydrogen bond donating.
Global Reactivity Descriptors
Derived from HOMO and LUMO energies, these quantum chemical parameters provide a quantitative measure of a molecule's overall reactivity.[9]
-
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
-
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
-
Global Softness (S): The reciprocal of hardness, indicating the capacity of a species to receive electrons.
-
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors are frequently used in QSAR studies to correlate electronic structure with biological activity.
Applications in Drug Discovery
Theoretical studies on phenylpyrimidines have been instrumental in advancing drug discovery programs, particularly in oncology.
Phenylpyrimidines as Kinase Inhibitors
The phenylpyrimidine scaffold is adept at targeting the ATP-binding site of protein kinases. Computational studies are routinely used to explore and optimize these interactions.
-
FLT3 Inhibitors: Overexpression of FMS-like tyrosine kinase-3 (FLT3) is a risk factor for acute myeloid leukemia (AML).[1][13] Molecular docking and 3D-QSAR studies on N-phenylpyrimidine-4-amine derivatives have identified key interactions with residues like C694 in the hinge region of FLT3 and have guided the design of compounds with IC₅₀ values in the nanomolar range.[1][18]
-
c-Met Inhibitors: The c-Met kinase is another important cancer target. Docking studies of phenylpyrimidine-carboxamide derivatives have shown that replacing a phenylpicolinamide scaffold with the phenylpyrimidine fragment is beneficial for activity, leading to the discovery of compounds with potent cytotoxicity against cancer cell lines like A549 and MCF-7.[4]
-
Multi-Target Inhibitors: Some derivatives exhibit activity against multiple kinases. Phenylpyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VEGFR2, with docking studies revealing key pi-pi interactions with Leu1035 and hydrogen bonding with Glu885 in the VEGFR-2 active site.[3]
Data Summary: Docking Performance
The following table synthesizes binding affinity data from various studies, illustrating the performance of phenylpyrimidine analogues against different protein targets. Note that direct comparison between different studies should be approached with caution due to variations in computational protocols.
| Compound Classification | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| Pyrimidine-4,6-diamine | FLT3 Kinase | -9.68 to -11.68 | C694, F691, D829, F830 | [1] |
| 5-Phenylpyrimidine-4,6-diol | Dihydrofolate Reductase (DHFR) | -6.39 | Not specified | [17] |
| Phenylpyrazolo[3,4-d]pyrimidine | EGFR Kinase | Not specified | Met769 (H-bond) | [3] |
| Phenylpyrazolo[3,4-d]pyrimidine | VEGFR-2 Kinase | Not specified | Glu885 (H-bond), Lys868, Leu1035 | [3] |
Relationship between Theoretical Methods and Properties
This diagram illustrates how different computational methods are used to investigate various molecular and biological properties.
Caption: Interplay of computational methods and derived properties.
Standardized Computational Protocols
To ensure reproducibility and validity, theoretical studies must follow rigorous, well-defined protocols.
Protocol 1: DFT Electronic Structure Calculation
Objective: To calculate the ground-state geometry and electronic properties of a phenylpyrimidine derivative.
-
Structure Preparation: Build the 3D structure of the phenylpyrimidine molecule using software like GaussView, Avogadro, or ChemDraw. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method Selection (Causality): Specify the DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted standard for such molecules, providing a good compromise between accuracy and computational expense.[8][10] The ++ indicates diffuse functions for non-hydrogen and hydrogen atoms (important for non-covalent interactions), while (d,p) adds polarization functions for better description of bonding.
-
Calculation Type:
-
Optimization (Opt): Instructs the software to perform a geometry optimization to find the lowest energy conformation.
-
Frequency (Freq): A frequency calculation should be run on the optimized structure. Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Solvent Effects: To simulate a more realistic biological or solution environment, include a solvent model like the Polarizable Continuum Model (PCM).[10]
-
Execution: Run the calculation.
-
Analysis: Post-process the output file to extract:
-
Optimized Cartesian coordinates.
-
Thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).
-
HOMO and LUMO energy levels.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Generate cube files for visualizing orbitals (HOMO/LUMO) and the MEP.
-
Protocol 2: Molecular Docking Study
Objective: To predict the binding mode and affinity of a phenylpyrimidine inhibitor against a target kinase.
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools, Schrödinger Maestro, or MOE, prepare the protein by: removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or through site-finder algorithms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the phenylpyrimidine derivative from Protocol 1.
-
Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site.
-
The program will generate a set of predicted binding poses, ranked by a scoring function that estimates the binding free energy.
-
-
Protocol Validation (Self-Validation): Before docking unknown compounds, a crucial validation step is to remove the co-crystallized ligand from the PDB structure and re-dock it. A reliable docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14]
-
Analysis:
-
Examine the top-ranked pose for the phenylpyrimidine compound.
-
Visualize the protein-ligand complex and identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking).
-
Compare the binding mode and interactions with known inhibitors to understand the SAR.
-
Future Perspectives
The field of computational chemistry is continuously evolving, offering ever more powerful tools for studying molecules like phenylpyrimidines. Future research will likely focus on:
-
Machine Learning & AI: Integrating machine learning with DFT and QSAR to build more accurate predictive models from larger datasets, accelerating the screening of virtual libraries.
-
Advanced Sampling Techniques: Employing enhanced MD simulation techniques (e.g., metadynamics) to more accurately calculate binding free energies, providing a better correlation with experimental affinities.
-
Multi-scale Modeling: Combining quantum mechanics (for the ligand and active site) with molecular mechanics (for the rest of the protein and solvent) in QM/MM methods to study enzymatic reactions and complex dynamic events with high accuracy.
By embracing these advanced theoretical approaches, researchers can continue to unlock the full potential of the phenylpyrimidine scaffold, paving the way for the development of novel therapeutics and advanced materials.
References
- 1. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalwjbphs.com [journalwjbphs.com]
- 6. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Use of 2-Chloro-4-methyl-6-phenylpyrimidine in Suzuki cross-coupling reactions
An in-depth guide to the strategic application of 2-Chloro-4-methyl-6-phenylpyrimidine in Suzuki cross-coupling reactions, tailored for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is particularly indispensable in drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors for oncology, antiviral medications, and cardiovascular drugs.[4][5]
The specific substrate, this compound, serves as a valuable building block. Its structure features an electron-deficient pyrimidine ring, which influences the reactivity of the C-Cl bond, and pre-existing phenyl and methyl groups that provide a structural head start for synthesizing more complex, drug-like molecules.[6][7] However, the coupling of heteroaryl chlorides like this one can be challenging compared to their bromide or iodide counterparts due to the stronger C-Cl bond, necessitating carefully optimized catalytic systems.[8][9] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed protocols for successfully employing this compound in Suzuki cross-coupling reactions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki reaction hinges on a palladium-catalyzed cycle that seamlessly connects an organohalide with an organoboron species.[9][10] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for chloro-heteroarenes and is highly dependent on the choice of a sufficiently electron-rich and sterically accessible ligand on the palladium center.[4][9]
-
Transmetalation : The organoboron compound, typically an arylboronic acid, is activated by a base to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[11][12] This boronate then transfers its organic moiety to the palladium(II) complex, displacing the halide. The choice and stoichiometry of the base are crucial for this step's efficiency.[12]
-
Reductive Elimination : The two organic groups coupled on the palladium(II) center are expelled, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][10]
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: 2-Chloro-4-methyl-6-phenylpyrimidine as a Gateway to Bioactive Heterocycles
Abstract
The pyrimidine core is a cornerstone in the architecture of a vast number of biologically active molecules, including established pharmaceuticals and novel drug candidates. Its prevalence in vital biomolecules has made it a privileged scaffold in medicinal chemistry. This guide delves into the synthetic utility of a key building block, 2-Chloro-4-methyl-6-phenylpyrimidine , showcasing its role in the construction of diverse and potent bioactive heterocycles. We provide a comprehensive overview of its synthesis, reactivity, and application, supported by detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.
Introduction: The Enduring Significance of the Pyrimidine Moiety
The pyrimidine ring system is a fundamental heterocyclic motif found in the very blueprint of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA. This inherent biological relevance has inspired chemists to explore substituted pyrimidines as a source of therapeutic agents.[1] The versatility of the pyrimidine scaffold allows for the strategic placement of various functional groups, leading to a wide spectrum of pharmacological activities, including:
-
Kinase Inhibition: Many pyrimidine derivatives have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3][4]
-
Antimicrobial Activity: The structural resemblance of pyrimidines to microbial metabolites makes them effective antibacterial and antifungal agents.[5][6][7]
-
Antiviral Properties: Substituted pyrimidines can interfere with viral replication processes, leading to the development of potent antiviral drugs.[8][9][10][11]
The subject of this guide, This compound , is a strategically functionalized building block. The presence of a reactive chlorine atom at the 2-position, an electron-donating methyl group at the 4-position, and a phenyl group at the 6-position provides a unique combination of electronic and steric properties, making it an ideal starting material for the synthesis of complex molecular architectures.
Synthesis of the Building Block: this compound
The efficient synthesis of this compound is a critical first step for its utilization in drug discovery programs. A robust and scalable method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Recommended Synthetic Protocol: Suzuki Coupling
This protocol describes the synthesis of this compound from commercially available 2,4-dichloro-6-methylpyrimidine and phenylboronic acid. The reaction proceeds with high regioselectivity, favoring substitution at the more reactive 4-position of the dichloropyrimidine. The subsequent step would be the selective reaction at the C4 position, however for the purpose of this guide we will focus on the named compound. A related synthesis of this compound has been reported with a good yield.[12]
Reaction Scheme:
A representative Suzuki coupling reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichloro-6-methylpyrimidine | 163.01 | 1.0 g | 6.13 |
| Phenylboronic Acid | 121.93 | 0.82 g | 6.74 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.35 g | 0.31 |
| Potassium Carbonate | 138.21 | 2.54 g | 18.39 |
| 1,4-Dioxane | 88.11 | 20 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
To a microwave reactor vial, add 2,4-dichloro-6-methylpyrimidine (1.0 g, 6.13 mmol), phenylboronic acid (0.82 g, 6.74 mmol), tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.31 mmol), and potassium carbonate (2.54 g, 18.39 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (30 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid. A similar synthesis reported a yield of 78%.[12]
Key Transformations: Unleashing the Potential of the Chloro Substituent
The chlorine atom at the 2-position of this compound is the key to its versatility, serving as a leaving group in a variety of cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.[13][14][15]
Generalized Reaction Scheme:
General Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-methyl-6-phenylpyrimidine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 204.66 | 0.5 g | 2.44 |
| 4-Methoxyphenylboronic Acid | 151.96 | 0.41 g | 2.68 |
| Pd(PPh₃)₄ | 1155.56 | 0.14 g | 0.12 |
| K₂CO₃ | 138.21 | 1.01 g | 7.32 |
| 1,4-Dioxane/H₂O (2:1) | - | 15 mL | - |
Procedure:
-
In a microwave vial, combine this compound (0.5 g, 2.44 mmol), 4-methoxyphenylboronic acid (0.41 g, 2.68 mmol), Pd(PPh₃)₄ (0.14 g, 0.12 mmol), and K₂CO₃ (1.01 g, 7.32 mmol).
-
Add the 1,4-dioxane/water solvent mixture (15 mL).
-
Microwave irradiate at 120°C for 20 minutes.
-
Work-up and purify as described in section 2.1.
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 2-position.[16][17][18][19][20]
Generalized Reaction Scheme:
General Buchwald-Hartwig amination.
Protocol: Synthesis of N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 204.66 | 0.5 g | 2.44 |
| Benzylamine | 107.15 | 0.31 mL | 2.93 |
| Pd₂(dba)₃ | 915.72 | 0.045 g | 0.049 |
| Xantphos | 578.68 | 0.085 g | 0.147 |
| Sodium tert-butoxide | 96.10 | 0.35 g | 3.66 |
| Toluene | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.045 g, 0.049 mmol), Xantphos (0.085 g, 0.147 mmol), and sodium tert-butoxide (0.35 g, 3.66 mmol).
-
Evacuate and backfill the tube with argon.
-
Add toluene (10 mL), this compound (0.5 g, 2.44 mmol), and benzylamine (0.31 mL, 2.93 mmol).
-
Heat the mixture at 100°C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (hexane/ethyl acetate).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under milder conditions than palladium-catalyzed reactions.[21][22][23][24][25]
Generalized Reaction Scheme:
General Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of 2-Methoxy-4-methyl-6-phenylpyrimidine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 204.66 | 0.5 g | 2.44 |
| Sodium Methoxide (25% in Methanol) | 54.02 | 1.32 mL | 5.86 |
| Methanol | - | 15 mL | - |
Procedure:
-
Dissolve this compound (0.5 g, 2.44 mmol) in methanol (15 mL).
-
Add sodium methoxide solution (1.32 mL, 5.86 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool to room temperature and neutralize with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (hexane/ethyl acetate).
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its application as a scaffold for the synthesis of molecules with significant biological activity.
Case Study: Synthesis of a Putative Kinase Inhibitor
Many potent kinase inhibitors feature a substituted pyrimidine core.[2][3][4][26] The following hypothetical scheme illustrates how this compound can be used to construct a molecule with features common to known kinase inhibitors.
Synthetic Workflow:
Workflow for a putative kinase inhibitor.
This synthetic route would first install a substituted aniline at the 2-position via a Buchwald-Hartwig amination. The resulting aminopyrimidine can then undergo further functionalization, such as an amide coupling, to introduce motifs known to interact with the ATP-binding site of kinases.
Case Study: Synthesis of a Potential Antimicrobial Agent
The introduction of specific side chains onto the pyrimidine ring has been shown to yield compounds with potent antimicrobial activity.[5][6][7][27]
Synthetic Workflow:
Workflow for a potential antimicrobial agent.
In this example, a nucleophilic aromatic substitution with a substituted thiol introduces a thioether linkage, a common feature in some classes of antimicrobial agents. The nature of the 'R' group on the thiol can be varied to optimize activity against different microbial strains.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive heterocycles. Its strategic functionalization allows for facile and selective derivatization through modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and examples provided in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space in the quest for new therapeutic agents.
References
- 1. 2-Amino-4-chloro-6-phenylpyrimidine | 36314-97-3 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 24. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 25. zenodo.org [zenodo.org]
- 26. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eu-opensci.org [eu-opensci.org]
Application Notes & Protocols: A Scientist's Guide to Nucleophilic Substitution on 2-Chloro-4-methyl-6-phenylpyrimidine
Abstract
This comprehensive guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-methyl-6-phenylpyrimidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to elucidate the underlying mechanistic principles that govern these transformations. We present validated, field-tested protocols for the substitution of the C2-chloro group with a range of common nucleophiles, including amines, alkoxides, and thiolates. By explaining the causality behind experimental choices—from solvent selection to temperature control—this guide equips scientists with the knowledge to not only replicate these procedures but also to adapt and troubleshoot them for the synthesis of novel pyrimidine derivatives.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its presence in the nucleobases uracil, thymine, and cytosine is fundamental to life, but its synthetic derivatives have proven invaluable in targeting a vast array of biological targets. Substituted pyrimidines are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
The specific substrate, this compound, is a versatile building block for the synthesis of compound libraries. The chlorine atom at the C2 position is highly activated towards nucleophilic displacement, providing a reliable handle for introducing molecular diversity. The strategic functionalization of this core is a key step in the development of novel therapeutic agents, such as kinase inhibitors and other targeted therapies[1].
The Underlying Chemistry: Understanding the SNAr Mechanism
Nucleophilic aromatic substitution (SNAr) is the primary mechanism governing the reactivity of this compound. Unlike electron-rich benzene rings that typically undergo electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles.
The key features of the SNAr mechanism are:
-
Activation: The two ring nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. This makes them electrophilic and ready for nucleophilic attack[2].
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon with the chloro substituent). This initial attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[3][4].
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the charge being delocalized onto the electronegative nitrogen atoms. This stabilization is crucial for the reaction to proceed. The ability to place the negative charge on nitrogen is why attack at the C2 and C4 positions is highly favored over the C5 position.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion), resulting in the final substituted product.
Caption: The two-step Addition-Elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide detailed methodologies for the substitution of this compound with representative amine, oxygen, and sulfur nucleophiles.
General Laboratory Workflow
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Amination with Morpholine
This protocol describes the synthesis of 4-(4-methyl-6-phenylpyrimidin-2-yl)morpholine. Amination of 2-chloropyrimidines is a robust and widely used reaction in medicinal chemistry[5][6].
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel)
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 0.2 M concentration relative to the substrate).
-
Begin stirring the suspension at room temperature.
-
Add morpholine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: O-Alkylation with Sodium Methoxide
This protocol details the synthesis of 2-methoxy-4-methyl-6-phenylpyrimidine. The use of a strong base like sodium methoxide ensures the formation of the alkoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.2 eq, can be used as a solution in methanol or as a solid)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer
-
TLC plates (silica gel)
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add sodium methoxide (1.2 eq) portion-wise (if solid) or dropwise (if solution). Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 3: S-Alkylation with Thiophenol
This protocol describes the synthesis of 4-methyl-2-(phenylthio)-6-phenylpyrimidine. A mild base is used to deprotonate the thiol without hydrolyzing the substrate.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask, condenser, magnetic stirrer
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add thiophenol (1.1 eq) followed by triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient.
Summary of Reaction Conditions
The following table provides a comparative overview of the reaction conditions for the protocols described. Yields are representative and may vary based on reaction scale and purification efficiency.
| Protocol | Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80-90 | 4-8 | 85-95% |
| 2 | Methanol | NaOMe | MeOH | 0 to RT | 2-4 | 90-98% |
| 3 | Thiophenol | TEA | ACN | Reflux (~82) | 6-12 | 80-90% |
Conclusion
The this compound scaffold is a highly adaptable platform for the synthesis of diverse chemical entities. The SNAr reactions at the C2 position are typically high-yielding and proceed under accessible laboratory conditions. A thorough understanding of the underlying reaction mechanism is paramount for optimizing these transformations and for the rational design of novel derivatives. The protocols provided herein serve as a validated starting point for researchers aiming to explore the rich chemical space accessible from this versatile intermediate.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applikations- und Protokollhandbuch: Effiziente Derivatisierung von 2-Chlor-4-methyl-6-phenylpyrimidin für die kombinatorische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Chlor-4-methyl-6-phenylpyrimidin, einem vielseitigen Baustein für die Synthese von chemischen Bibliotheken. Als Leitfaden für erfahrene Wissenschaftler konzipiert, liegt der Fokus auf der Erläuterung der zugrundeliegenden chemischen Prinzipien, der Bereitstellung validierter Protokolle und der strategischen Planung für den Aufbau diverser Molekülkollektionen.
Strategische Bedeutung von Pyrimidinen in der modernen Wirkstoffforschung
Das Pyrimidingerüst ist ein herausragendes Beispiel für ein "privilegiertes Gerüst" in der medizinischen Chemie. Seine Präsenz in den Nukleobasen der DNA und RNA (Cytosin, Thymin und Uracil) unterstreicht seine fundamentale biologische Bedeutung.[1][2] Diese inhärente Biokompatibilität, gepaart mit der Fähigkeit, durch gezielte Modifikationen an verschiedenen Positionen des Rings vielfältige dreidimensionale Strukturen zu bilden, macht Pyrimidinderivate zu idealen Kandidaten für die Interaktion mit einer breiten Palette von biologischen Zielmolekülen.[3][4]
Eine Vielzahl von von der FDA zugelassenen Medikamenten, darunter antivirale Mittel, Krebsmedikamente und Antibiotika, basieren auf dem Pyrimidin-Grundgerüst.[2][4] Die Fähigkeit, schnell und effizient Bibliotheken von Pyrimidinderivaten zu synthetisieren und zu screenen, ist daher ein entscheidender Vorteil im frühen Stadium der Wirkstoffentdeckung.[5][6]
2-Chlor-4-methyl-6-phenylpyrimidin dient hierbei als exzellenter Ausgangspunkt. Die unterschiedliche Reaktivität des Chlorsubstituenten an Position 2 ermöglicht eine sequenzielle und kontrollierte Einführung von molekularer Diversität, was für die kombinatorische Chemie von unschätzbarem Wert ist.
Analyse der Reaktivität: Die Chemie des 2-Chlor-4-methyl-6-phenylpyrimidin-Kerns
Das Reaktionsverhalten von 2-Chlor-4-methyl-6-phenylpyrimidin wird maßgeblich durch die elektronischen Eigenschaften des Pyrimidinrings und der Substituenten bestimmt. Der Pyrimidinring ist ein elektronenarmes Heteroaromatensystem, was die C-Cl-Bindung an Position 2 für zwei Hauptklassen von Reaktionen aktiviert:
-
Palladium-katalysierte Kreuzkupplungsreaktionen: Die C-Cl-Bindung kann oxidativ zu einem Palladium(0)-Komplex addieren, was den Weg für Suzuki- und Buchwald-Hartwig-Kupplungen ebnet.
-
Nukleophile Aromatische Substitution (SNAr): Die Elektronenarmut des Rings erleichtert den Angriff von Nukleophilen am C2-Atom und die anschließende Abspaltung des Chloridions.
Generell ist bei Dichlorpyrimidinen die Reaktivität an der C4-Position höher als an der C2-Position.[7][8] Im vorliegenden Molekül ist jedoch nur die C2-Position für die Substitution verfügbar, was die Regioselektivität der nachfolgenden Reaktionen vereinfacht. Die Methylgruppe an C4 und die Phenylgruppe an C6 beeinflussen die Reaktivität durch ihre elektronenschiebenden bzw. -ziehenden und sterischen Effekte.
Kernreaktionen zur Bibliotheks-Synthese
Die folgenden drei Reaktionstypen stellen die Grundpfeiler für die Erzeugung einer diversen Bibliothek aus 2-Chlor-4-methyl-6-phenylpyrimidin dar.
Suzuki-Miyaura-Kupplung: Aufbau von Biaryl- und Heteroaryl-Strukturen
Die Suzuki-Miyaura-Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von C-C-Bindungen.[9] Sie ermöglicht die Kupplung des Pyrimidinkerns mit einer breiten Palette von Aryl- und Heteroarylboronsäuren und -estern, was zu strukturell komplexen Biaryl-Systemen führt, die in vielen pharmakologisch aktiven Molekülen zu finden sind.[10]
Kausale Betrachtung der experimentellen Parameter:
-
Katalysator: Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄, ist ein hocheffektiver und kommerziell verfügbarer Präkatalysator für die Kupplung von Heteroarylchloriden.[11] Die vier Triphenylphosphin-Liganden stabilisieren das Pd(0)-Zentrum und dissoziieren leicht in Lösung, um die aktive katalytische Spezies zu bilden.
-
Base: Eine Base wie Kaliumcarbonat (K₂CO₃) ist entscheidend für den Transmetallierungsschritt im katalytischen Zyklus. Sie aktiviert die Boronsäure durch Bildung eines "at"-Komplexes, was die Übertragung der organischen Gruppe auf das Palladiumzentrum erleichtert.[12]
-
Lösungsmittel: Ein Gemisch aus einem organischen Lösungsmittel wie 1,4-Dioxan und Wasser ist ideal. Das organische Lösungsmittel löst die organischen Reaktanden, während das Wasser die anorganische Base löst und die Transmetallierung oft beschleunigt.
-
Mikrowellenbestrahlung: Der Einsatz von Mikrowellen anstelle von konventioneller Heizung reduziert die Reaktionszeiten drastisch von Stunden auf Minuten, verbessert oft die Ausbeuten und erhöht die Reproduzierbarkeit.[9][11][13]
Detailliertes Protokoll: Mikrowellen-assistierte Suzuki-Kupplung
| Parameter | Beschreibung |
| Reaktanden | 2-Chlor-4-methyl-6-phenylpyrimidin (1.0 Äq.), Aryl-/Heteroarylboronsäure (1.2 Äq.) |
| Katalysator | Pd(PPh₃)₄ (0.5 - 2 mol%) |
| Base | K₂CO₃ (3.0 Äq.) |
| Lösungsmittel | 1,4-Dioxan / H₂O (2:1 oder 4:1 v/v), entgast |
| Temperatur | 100 - 120 °C |
| Zeit | 15 - 30 Minuten |
| Atmosphäre | Argon |
Schritt-für-Schritt-Anleitung:
-
In ein 10-mL-Mikrowellenreaktionsgefäß werden 2-Chlor-4-methyl-6-phenylpyrimidin, die entsprechende Boronsäure, Kaliumcarbonat und Pd(PPh₃)₄ eingewogen.
-
Das entgaste Lösungsmittelgemisch wird hinzugefügt.
-
Das Gefäß wird mit einer Septumkappe fest verschlossen.
-
Das Reaktionsgemisch wird im Mikrowellenreaktor unter Rühren für die angegebene Zeit auf die Zieltemperatur erhitzt.
-
Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch mit Ethylacetat verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte Produkt zu erhalten.
Buchwald-Hartwig-Aminierung: Einführung von Stickstoff-Nukleophilen
Die Buchwald-Hartwig-Aminierung ist eine fundamentale palladium-katalysierte Reaktion zur Bildung von C-N-Bindungen.[14] Sie ermöglicht die Kupplung von Arylhalogeniden mit einer breiten Vielfalt von primären und sekundären Aminen und ist damit ein unverzichtbares Werkzeug zur Synthese von Arylaminen, die in vielen Arzneimitteln vorkommen.[15][16]
Kausale Betrachtung der experimentellen Parameter:
-
Katalysatorsystem (Präkatalysator & Ligand): Während Pd(OAc)₂ oder Pd₂(dba)₃ gängige Palladiumquellen sind, ist die Wahl des Liganden entscheidend. Sperrige, elektronenreiche Phosphinliganden wie Xantphos oder Josiphos-Typ-Liganden sind oft notwendig, um die reduktive Eliminierung des Aminprodukts zu fördern und die Reaktion mit weniger reaktiven Chloriden zu ermöglichen.[14]
-
Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butanolat (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃) ist erforderlich, um das Amin zu deprotonieren und das reaktive Amid zu bilden, das dann an das Palladiumzentrum koordiniert.[17]
-
Lösungsmittel: Aprotische, polare Lösungsmittel wie Toluol oder Dioxan sind typisch, da sie die Reaktanden lösen und die für die Reaktion erforderlichen Temperaturen ermöglichen.
// Invisible nodes for positioning {rank=same; ArX; Amine;} {rank=same; Base;} {rank=same; Product; HX_Base;} } .dot Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Detailliertes Protokoll: Buchwald-Hartwig-Aminierung
| Parameter | Beschreibung |
| Reaktanden | 2-Chlor-4-methyl-6-phenylpyrimidin (1.0 Äq.), Amin (1.2 - 1.5 Äq.) |
| Präkatalysator | Pd₂(dba)₃ (1-2 mol%) oder Pd(OAc)₂ (2-4 mol%) |
| Ligand | Xantphos (2-5 mol%) |
| Base | NaOtBu (1.4 Äq.) oder Cs₂CO₃ (2.0 Äq.) |
| Lösungsmittel | Toluol oder 1,4-Dioxan, wasserfrei |
| Temperatur | 80 - 110 °C |
| Zeit | 12 - 24 Stunden |
| Atmosphäre | Argon |
Schritt-für-Schritt-Anleitung:
-
Ein Schlenk-Kolben wird ausgeheizt und unter Argon-Atmosphäre abgekühlt.
-
Der Palladium-Präkatalysator, der Ligand und die Base werden in den Kolben gegeben.
-
Der Kolben wird evakuiert und dreimal mit Argon gespült.
-
Wasserfreies Lösungsmittel wird zugegeben, gefolgt von 2-Chlor-4-methyl-6-phenylpyrimidin und dem Amin.
-
Das Reaktionsgemisch wird unter Rühren auf die angegebene Temperatur erhitzt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, durch eine kurze Kieselgelsäule filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Kristallisation oder Säulenchromatographie gereinigt.
Nukleophile Aromatische Substitution (SNAr): Direkte Funktionalisierung
Die SNAr ist eine klassische und oft sehr effiziente Methode zur Funktionalisierung von elektronenarmen Heteroarylchloriden.[8] Im Gegensatz zu den metallkatalysierten Reaktionen erfordert sie keinen Katalysator, was die Aufreinigung vereinfacht und Kosten senkt. Sie eignet sich hervorragend für die Reaktion mit starken Nukleophilen wie Thiolen, Alkoxiden und bestimmten Aminen.[18][19][20]
Kausale Betrachtung der experimentellen Parameter:
-
Nukleophil: Die Stärke des Nukleophils ist entscheidend. Thiolate (gebildet aus Thiolen und einer Base) sind exzellente Nukleophile für SNAr-Reaktionen an Pyrimidinen.[20] Aliphatische Amine können ebenfalls direkt reagieren, oft bei erhöhten Temperaturen.
-
Base: Eine Base wie K₂CO₃ oder Triethylamin (Et₃N) wird oft benötigt, um das Nukleophil (z.B. Thiol) zu deprotonieren oder um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen.
-
Lösungsmittel: Polare aprotische Lösungsmittel wie DMF oder DMSO können die Reaktion beschleunigen, indem sie die Bildung des intermediären Meisenheimer-Komplexes stabilisieren.
Detailliertes Protokoll: SNAr mit Thiolen
| Parameter | Beschreibung |
| Reaktanden | 2-Chlor-4-methyl-6-phenylpyrimidin (1.0 Äq.), Thiol (1.1 Äq.) |
| Base | K₂CO₃ (2.0 Äq.) |
| Lösungsmittel | N,N-Dimethylformamid (DMF) |
| Temperatur | Raumtemperatur bis 80 °C |
| Zeit | 2 - 16 Stunden |
| Atmosphäre | Luft oder Argon |
Schritt-für-Schritt-Anleitung:
-
2-Chlor-4-methyl-6-phenylpyrimidin und Kaliumcarbonat werden in DMF gelöst.
-
Das Thiol wird bei Raumtemperatur zu der Suspension gegeben.
-
Das Reaktionsgemisch wird bei der gewählten Temperatur gerührt, bis die Umsetzung (DC-Kontrolle) vollständig ist.
-
Die Reaktionsmischung wird in Eiswasser gegossen, wobei das Produkt oft ausfällt.
-
Der Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet.
-
Falls erforderlich, kann eine weitere Reinigung durch Umkristallisation oder Säulenchromatographie erfolgen.
Zusammenfassung und Ausblick
Die Derivatisierung von 2-Chlor-4-methyl-6-phenylpyrimidin mittels Suzuki-Kupplung, Buchwald-Hartwig-Aminierung und nukleophiler aromatischer Substitution bietet eine robuste und flexible Plattform für die Erstellung von umfangreichen und diversen Substanzbibliotheken. Durch die rationale Auswahl der Kupplungspartner und die Anwendung der hier beschriebenen optimierten Protokolle können Forscher effizient neue chemische Räume erschließen und die Wahrscheinlichkeit erhöhen, neue Leitstrukturen in der Wirkstoffforschung zu identifizieren. Die Kombination dieser drei komplementären Methoden ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, von Aryl- und Heteroarylresten über diverse Amine bis hin zu schwefelhaltigen Gruppen, und maximiert so die strukturelle Vielfalt der resultierenden Bibliothek.
Referenzen
-
Dalinger, I. L., Vatsadse, I. A., Shevelev, S. A., & Ivachtchenko, A. V. (2005). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold. Journal of Combinatorial Chemistry, 7(2), 236–245. --INVALID-LINK--
-
Gogoi, D., Devi, R., & Utpal, D. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. --INVALID-LINK--
-
Jadhav, S. D., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. --INVALID-LINK--
-
Singh, S., et al. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. --INVALID-LINK--
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(8), e2100073. --INVALID-LINK--
-
Sivanandhan, M., & Parasuraman, A. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 158-171. --INVALID-LINK--
-
Dalinger, I. L., et al. (2005). Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. Journal of Combinatorial Chemistry, 7(2), 236-245. --INVALID-LINK--
-
Newman, D. J., & Cragg, G. M. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. --INVALID-LINK--
-
Kawasaki, A. M., et al. (1999). Purine- and Pyrimidine-Based Libraries with Antibacterial Activity via Solution Phase Simultaneous Addition of Functionalities. Pharmaceutical Research, 16(4), 659-663. --INVALID-LINK--
-
Wang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1146-1152. --INVALID-LINK--
-
O'Brien, A. G., et al. (2005). Microwave-Assisted Synthesis of Pyrimidine Libraries. ResearchGate. --INVALID-LINK--
-
Kráľová, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3335. --INVALID-LINK--
-
Unbekannt (2019). nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
Powers, J. C., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. BenchChem. --INVALID-LINK--
-
Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Chen, J., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem. --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchtrend.net [researchtrend.net]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of Pyrimidine Derivatives from Simple Precursors
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound. This inherent bio-relevance has made pyrimidine derivatives a privileged scaffold in drug discovery, with applications spanning antiviral, anticancer, antibacterial, and cardiovascular therapies.[1][2] The demand for rapid, efficient, and diverse synthesis of these molecules is therefore ever-present.
One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy to meet this demand, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity over traditional multi-step syntheses.[3][4][5] This guide provides an in-depth exploration of field-proven, one-pot protocols for the synthesis of pyrimidine derivatives, explaining the mechanistic rationale behind procedural choices and offering detailed, reproducible methodologies for immediate application in the laboratory.
I. The Biginelli Reaction: A Classic Three-Component Condensation
First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains one of the most direct and widely used methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][6][7] The classical approach, however, often suffered from low yields and harsh conditions.[6][8] Modern advancements have introduced a variety of catalysts and energy sources to dramatically improve efficiency and expand the reaction's scope.
Mechanistic Rationale
Understanding the reaction mechanism is critical to optimizing conditions and troubleshooting. The most widely accepted mechanism proceeds through a series of acid-catalyzed bimolecular reactions. The choice of a Brønsted or Lewis acid catalyst is crucial as it facilitates the key steps.
// Nodes Aldehyde [label="Aldehyde"]; Urea [label="Urea"]; Catalyst [label="H⁺ (Catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Acyliminium [label="N-Acyliminium Ion\n(Key Electrophile)"]; Ketoester [label="β-Ketoester (Enol form)"]; Adduct [label="Open-Chain Ureide Adduct"]; DHPM [label="3,4-Dihydropyrimidin-2(1H)-one (DHPM)"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Aldehyde -> Acyliminium [label="Condensation"]; Urea -> Acyliminium; Catalyst -> Aldehyde [style=dashed, arrowhead=tee, label="Protonation"]; Ketoester -> Adduct [label="Nucleophilic Attack"]; Acyliminium -> Adduct; Adduct -> DHPM [label="Intramolecular\nCyclization & Dehydration"]; DHPM -> Water [style=dashed, arrowhead=open, label="Elimination"];
}
Caption: Proposed mechanism of the Biginelli reaction.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic for attack by a nitrogen atom of urea. Subsequent dehydration generates a crucial N-acyliminium ion intermediate. This is often the rate-determining step.
-
Nucleophilic Addition: The β-ketoester, in its enol form, acts as a nucleophile and attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization where the remaining amino group of the ureide moiety attacks the ketone carbonyl. A final dehydration step yields the stable dihydropyrimidine ring.
Protocol 1: Lanthanide Triflate-Catalyzed Solvent-Free Synthesis
Lanthanide triflates, such as Ytterbium (III) triflate (Yb(OTf)₃), are highly effective Lewis acid catalysts for the Biginelli reaction.[7][9] They efficiently promote the formation of the N-acyliminium intermediate. Performing the reaction under solvent-free conditions is not only environmentally friendly but also often accelerates the reaction due to higher reactant concentrations.
Experimental Protocol:
-
Reactant Mixture: In a clean, dry round-bottom flask, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), urea or thiourea (1.5 mmol), and Yb(OTf)₃ (5 mol%).
-
Reaction Conditions: Heat the solvent-free mixture at 100 °C with stirring for 20-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add 10 mL of cold water to the reaction mixture.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to afford the pure dihydropyrimidinone product.
-
Catalyst Recovery: The aqueous filtrate containing the lanthanide triflate can be concentrated and the catalyst reused for subsequent reactions.[7]
Data Summary:
| Aldehyde | β-Dicarbonyl Compound | Product Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | 95 | [7] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 99 | [7] |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | 96 | [7] |
| Propanal | Ethyl Acetoacetate | 81 | [7] |
| Benzaldehyde | Acetylacetone | 92 | [7] |
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes.[10][11][12] This is due to efficient and uniform heating of the reaction mixture. Sulfamic acid is an effective, inexpensive, and solid Brønsted acid catalyst for this transformation.
Experimental Protocol:
-
Reactant Mixture: In a 100 mL beaker or a dedicated microwave reaction vessel, place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).[10]
-
Microwave Irradiation: Cover the vessel (e.g., with a watch glass) and place it in a domestic or laboratory microwave oven. Irradiate at 300 W. To prevent overheating, it is advisable to use short pulses (e.g., 20 seconds) with intermittent cooling.
-
Monitoring: Monitor the reaction for completion by TLC (typically 2-5 minutes).
-
Work-up: After the reaction is complete, cool the mixture and add ice-cold water. A solid product will precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove any unreacted urea, and recrystallize from ethanol to obtain the pure product.[10]
Data Summary:
| Aldehyde | Time (min) | Yield (%) (Microwave) | Yield (%) (Conventional) | Reference |
| 4-Chlorobenzaldehyde | 2.5 | 95 | 85 (3.5 h) | [10] |
| 4-Methoxybenzaldehyde | 3.0 | 92 | 82 (4.0 h) | [10] |
| 3-Nitrobenzaldehyde | 3.0 | 93 | 86 (3.0 h) | [10] |
| Furfural | 4.0 | 88 | 75 (5.0 h) | [10] |
II. Synthesis from Chalcone Precursors
An alternative and versatile one-pot approach involves the reaction of chalcones (α,β-unsaturated ketones) with a nitrogen source like urea or guanidine. This method is particularly useful for creating highly substituted pyrimidines.[13] Chalcones themselves are readily synthesized via a Claisen-Schmidt condensation of an aldehyde and an acetophenone. In a true one-pot fashion, the chalcone can be generated in situ and immediately cyclized.
Mechanistic Rationale
This pathway involves a Michael addition followed by cyclization and oxidation/dehydration.
// Nodes Chalcone [label="Chalcone\n(α,β-Unsaturated Ketone)"]; Guanidine [label="Guanidine/Urea"]; Base [label="Base (e.g., KOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Michael_Adduct [label="Michael Adduct"]; Cyclized_Intermediate [label="Cyclized Intermediate\n(Dihydropyrimidine)"]; Pyrimidine [label="Final Pyrimidine"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Chalcone -> Michael_Adduct [label="Michael Addition"]; Guanidine -> Michael_Adduct; Base -> Guanidine [style=dashed, arrowhead=tee, label="Deprotonation"]; Michael_Adduct -> Cyclized_Intermediate [label="Intramolecular\nCyclization"]; Cyclized_Intermediate -> Pyrimidine [label="Oxidation/\nDehydration"]; Pyrimidine -> Water [style=dashed, arrowhead=open, label="Elimination"];
}
Caption: General mechanism for pyrimidine synthesis from chalcones.
-
Michael Addition: The nitrogen nucleophile (e.g., guanidine) attacks the β-carbon of the α,β-unsaturated ketone system in a conjugate or Michael addition.
-
Cyclocondensation: The intermediate then undergoes an intramolecular cyclization, with another nitrogen atom attacking the carbonyl carbon.
-
Dehydration/Aromatization: The resulting dihydropyrimidine intermediate subsequently loses a molecule of water (and potentially undergoes oxidation) to form the stable, aromatic pyrimidine ring.
Protocol 3: One-Pot Synthesis of Pyrimidines from Aldehydes, Ketones, and Urea
This protocol demonstrates a microwave-assisted, base-catalyzed one-pot reaction that first forms the chalcone in situ, which then cyclizes with urea.
Experimental Protocol:
-
Reactant Mixture: In a suitable vessel, dissolve the substituted benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (10 mL, 95%).
-
Chalcone Formation: Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring. Stir the mixture for 3 hours at room temperature to form the chalcone intermediate.
-
Cyclization: Add urea (0.01 mol) to the reaction mixture.
-
Microwave Irradiation: Place the mixture in a microwave and irradiate at a low power level (e.g., 210 W) for 7-10 minutes, monitoring by TLC.[13]
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.
-
Isolation and Purification: The resulting precipitate is filtered, washed with water, dried, and recrystallized to yield the pure pyrimidine derivative.[13]
III. Advanced Protocols: Fused Pyrimidine Systems
The synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, is of great interest due to their diverse pharmacological activities.[14][15] These can also be accessed via efficient one-pot, multicomponent reactions.
Protocol 4: Green Synthesis of Pyrimido[4,5-d]pyrimidines
This environmentally benign protocol utilizes water as a solvent and can be performed with either conventional heating or microwave irradiation, completely avoiding hazardous organic solvents.[16][17]
Experimental Protocol:
-
Reactant Mixture: To a mixture of barbituric acid or 2-thiobarbituric acid (0.01 mmol), an aromatic aldehyde (0.01 mmol), and urea or thiourea (0.01 mmol), add 10 mL of water.[16]
-
Reaction Conditions (Conventional): Reflux the reaction mixture with stirring for 2-3 hours. Monitor completion by TLC.
-
Reaction Conditions (Microwave): Irradiate the mixture in a microwave oven for 3-5 minutes.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, the solid product that precipitates is collected by filtration.
-
Purification: The solid is washed with water and then recrystallized from a suitable solvent like ethanol or DMF/water to afford the pure pyrimido[4,5-d]pyrimidine derivative.
Data Summary:
| Aldehyde | Method | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Microwave | 3.5 min | 90 | [16] |
| 4-Chlorobenzaldehyde | Conventional | 2.5 h | 82 | [16] |
| 4-Methoxybenzaldehyde | Microwave | 4.0 min | 88 | [16] |
| 4-Methoxybenzaldehyde | Conventional | 3.0 h | 80 | [16] |
| Thiophene-2-carboxaldehyde | Microwave | 3.0 min | 92 | [16] |
| Thiophene-2-carboxaldehyde | Conventional | 2.0 h | 85 | [16] |
Conclusion and Future Outlook
The one-pot synthesis of pyrimidine derivatives represents a cornerstone of modern heterocyclic chemistry, enabling rapid access to compound libraries for drug discovery and materials science. The protocols detailed herein, from the classic Biginelli reaction to its advanced microwave- and ultrasound-assisted variants, demonstrate the power of multicomponent reactions. The shift towards greener methods, utilizing water as a solvent, solvent-free conditions, and reusable catalysts, underscores the field's commitment to sustainable chemical synthesis. Future innovations will likely focus on developing even more selective and asymmetric catalytic systems, further expanding the structural diversity and chiral complexity of pyrimidine derivatives accessible through these elegant and efficient one-pot strategies.
References
- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. orientjchem.org [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 8. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. scispace.com [scispace.com]
- 14. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of 2-Chloro-4-methyl-6-phenylpyrimidine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Core Synthesis Overview
The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step is the cyclocondensation of a β-diketone, benzoylacetone (1-phenylbutane-1,3-dione), with urea under acidic or basic conditions to form the pyrimidinone intermediate, 4-methyl-6-phenylpyrimidin-2(1H)-one. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
This guide will address common issues encountered in both stages of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing both solutions and the scientific rationale behind them.
Question 1: My yield for the initial cyclization to form 4-methyl-6-phenylpyrimidin-2(1H)-one is consistently low. What are the likely causes and how can I fix it?
Answer: Low yield in the cyclization step is a frequent issue stemming from several factors related to reaction equilibrium, side reactions, and reactant stability.
-
Causality: The reaction is a condensation that produces water as a byproduct. Under many conditions, this reaction is reversible. Furthermore, the β-diketone starting material can undergo self-condensation or other side reactions if conditions are not optimal.[1]
-
Troubleshooting Steps:
-
Catalyst Choice: This reaction can be catalyzed by either acid or base.
-
Acid Catalysis (e.g., HCl, H₂SO₄): An acid catalyst protonates a carbonyl oxygen of the diketone, making the carbon more electrophilic for attack by the nitrogen of urea. This is often the preferred method for this specific condensation. Ensure the acid is of appropriate concentration; too much can lead to degradation.[1]
-
Base Catalysis (e.g., NaOH, KOH, NaOEt): A base like potassium hydroxide deprotonates the urea, making it a more potent nucleophile.[2][3] However, strong bases can also promote self-condensation of benzoylacetone.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol is common.[2][4] However, excessive temperatures can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.
-
Water Removal: Since water is a byproduct, its removal can drive the reaction forward. While not always practical on a lab scale without specialized equipment, using a solvent that forms an azeotrope with water can be beneficial.
-
-
Reactant Purity and Stoichiometry: Ensure your benzoylacetone and urea are pure and dry. The presence of water in the starting materials can inhibit the reaction. A slight excess of urea may be used to push the equilibrium towards the product.
-
Question 2: The chlorination of my pyrimidinone intermediate is incomplete, and I recover significant amounts of starting material. How can I drive the reaction to completion?
Answer: Incomplete chlorination is typically due to insufficient reactivity of the chlorinating agent or deactivation by byproducts. The tautomeric equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms is key; only the hydroxyl form is readily chlorinated.
-
Causality: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for converting hydroxypyrimidines to chloropyrimidines.[5][6] The reaction produces hydrochloric acid (HCl) as a byproduct. As HCl concentration builds, it can protonate the pyrimidine ring, deactivating it towards further reaction and inhibiting the process.
-
Troubleshooting Steps:
-
Use of an HCl Scavenger: Add a tertiary amine, such as N,N-dimethylaniline or triethylamine, to the reaction mixture. These amines act as bases to neutralize the HCl generated in situ, preventing the deactivation of the substrate and driving the reaction to completion.[6]
-
Excess POCl₃: Use POCl₃ as both the reagent and the solvent to ensure a high concentration of the chlorinating agent. This is a common and effective strategy.[5]
-
Temperature Control: The reaction usually requires heating (reflux). The optimal temperature ensures the reaction proceeds without causing decomposition of the desired product. Monitor via TLC until the starting material spot disappears.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactants are anhydrous. POCl₃ reacts violently with water, which would consume the reagent and introduce impurities.
-
Question 3: My final product is contaminated with a significant amount of 4-methyl-6-phenylpyrimidin-2(1H)-one after workup. What is causing this, and how can I prevent it?
Answer: This contamination is almost always due to the hydrolysis of the 2-chloro group back to a hydroxyl group during the aqueous workup.
-
Causality: The chloro group at the 2-position of the pyrimidine ring is an excellent leaving group and is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or at elevated temperatures.[7][8][9]
-
Troubleshooting Steps:
-
Careful Quenching: The workup procedure typically involves quenching the excess POCl₃ by pouring the reaction mixture onto crushed ice.[6] This process is highly exothermic and must be done slowly and with vigorous stirring to maintain a low temperature. High local temperatures will accelerate hydrolysis.
-
pH Control: After quenching, the solution will be strongly acidic. It's crucial to neutralize the solution carefully, typically with a base like sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low (0-5 °C). The target 2-chloropyrimidine product is generally more stable under neutral to slightly basic conditions during extraction. Avoid strongly acidic or basic conditions for prolonged periods.
-
Efficient Extraction: Once neutralized, immediately extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate). Perform the extraction quickly to minimize the product's contact time with the aqueous phase.
-
Purification: If hydrolysis still occurs, the resulting pyrimidinone can be removed by column chromatography. The pyrimidinone is significantly more polar than the chloropyrimidine, so it will have a lower Rf value on TLC and elute later from a silica gel column.
-
Frequently Asked Questions (FAQs)
Question 1: What is the recommended step-by-step protocol for this synthesis?
Answer: The following protocol is a validated starting point. Optimization may be required based on your specific lab conditions and scale.
Experimental Protocols
Step 1: Synthesis of 4-methyl-6-phenylpyrimidin-2(1H)-one
-
To a round-bottom flask, add benzoylacetone (1.0 eq), urea (1.2 eq), and absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 mol%).
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of this compound
-
SAFETY FIRST: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform this reaction in a certified chemical fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
In a dry round-bottom flask equipped with a reflux condenser, add the 4-methyl-6-phenylpyrimidin-2(1H)-one (1.0 eq) from Step 1.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).
-
Optionally, add N,N-dimethylaniline (1.1 eq) dropwise as an HCl scavenger.
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or cold dilute sodium hydroxide. Keep the temperature below 10 °C throughout.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or hexanes) or by flash column chromatography on silica gel.
Question 2: How should I set up my TLC analysis to monitor the reactions?
Answer: TLC is crucial for determining reaction completion and assessing purity.
-
For Step 1 (Cyclization):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 30-50% ethyl acetate in hexanes. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The starting benzoylacetone and the pyrimidinone product are both UV active. The product should have a significantly lower Rf (be more polar) than the benzoylacetone.
-
-
For Step 2 (Chlorination):
-
Mobile Phase: A less polar system, such as 10-20% ethyl acetate in hexanes, is usually appropriate.
-
Visualization: UV light (254 nm). The 2-chloropyrimidine product will be much less polar (higher Rf) than the pyrimidinone starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Question 3: Are there alternatives to using POCl₃ for the chlorination step?
Answer: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents can be used, though they may have their own drawbacks.
-
Vilsmeier-Haack Reagent (POCl₃/DMF): This reagent is primarily used for formylation but can also effect chlorination of heterocyclic systems.[10][11][12] Its reactivity profile is different and may not be as efficient for this specific substrate.
-
Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, but may lead to different selectivity or over-chlorination on the phenyl ring if not carefully controlled.
-
Phosphorus Pentachloride (PCl₅): Can be used, often in combination with POCl₃, but offers few advantages and adds to the complexity of handling solids.[13]
For reliability and yield, POCl₃, with or without a tertiary amine base, remains the industry standard for this type of reaction.[5][6]
Visualized Workflows and Logic
General Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
Data Summary Tables
Table 1: Influence of Catalyst on Cyclization Yield (Step 1)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| HCl (10%) | Ethanol | 78 (Reflux) | 6 | 85-95% | Generally clean reaction, easy workup. |
| H₂SO₄ (10%) | Ethanol | 78 (Reflux) | 6 | 80-90% | Potential for charring if overheated. |
| KOH (1.1 eq) | Ethanol | 78 (Reflux) | 8 | 70-85% | May increase diketone self-condensation.[2][3] |
| No Catalyst | Ethanol | 78 (Reflux) | 24 | < 40% | Reaction is very slow without a catalyst. |
Table 2: Troubleshooting Common Impurities in the Final Product
| Impurity | Likely Origin | Identification (TLC) | Recommended Purification Method |
| Benzoylacetone | Incomplete cyclization (Step 1). | High Rf, distinct from product and pyrimidinone. | Column chromatography. |
| 4-methyl-6-phenylpyrimidin-2(1H)-one | Incomplete chlorination (Step 2) or hydrolysis during workup. | Very low Rf (polar). | Column chromatography (elutes last) or recrystallization (often less soluble in non-polar solvents). |
| Polymeric byproducts | Overheating or strong acid/base conditions. | Baseline streaking on TLC plate. | Filtration if insoluble; column chromatography may remove some. |
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Amination of Chloropyrimidines
Welcome to the Technical Support Center for the amination of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this critical class of reactions. The content is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter during your experimental work.
Section 1: Foundational Principles of Chloropyrimidine Amination
The amination of chloropyrimidines is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of a vast array of functionalized molecules. Two primary methodologies are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is dictated by the electronic properties of the pyrimidine ring and the nature of the amine nucleophile.
-
Nucleophilic Aromatic Substitution (SNAr): This method is generally effective when the pyrimidine ring is sufficiently electron-deficient, facilitating attack by the amine nucleophile. The reaction typically requires elevated temperatures and is often promoted by a base.
-
Buchwald-Hartwig Amination: For less reactive chloropyrimidines or when milder reaction conditions are required, palladium-catalyzed cross-coupling is the method of choice. This reaction involves a palladium catalyst, a phosphine ligand, and a base to facilitate the carbon-nitrogen bond formation.[1]
Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the amination of chloropyrimidines, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the first parameters I should investigate?
A1: Low yields in Buchwald-Hartwig aminations of chloropyrimidines often point to issues with the catalyst system or reaction conditions. Chloropyrimidines, being electron-deficient, can be challenging substrates. Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity: The choice and quality of your palladium source, ligand, and base are paramount.[2]
-
Palladium Source: Ensure your palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, is of high quality. Consider using a pre-formed palladium catalyst (pre-catalyst) which can lead to more consistent formation of the active Pd(0) species.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective.[3] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally more effective.[3][4]
-
Catalyst Loading: For challenging chloropyrimidines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[3]
-
-
Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[3]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[3][5]
-
Solvent Purity: Use dry, degassed solvents. Water can interfere with the catalytic cycle.[3] Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig reactions.[2]
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is the most frequently used and effective base.[3]
-
Base-Sensitive Substrates: If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and higher temperatures.[3] Ensure the base is anhydrous and of high purity, as trace amounts of hydroxide or moisture can promote side reactions.[3]
-
Q2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine and observing poor conversion. What can I do to improve it?
A2: Low conversion in SNAr reactions of pyrimidines is often linked to the electronic properties of the substrate and the reaction conditions. Here are key factors to consider:
-
Pyrimidine Activation: The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. If your substrate has electron-donating groups, SNAr may not be favorable.
-
Reaction Temperature: For catalyst-free SNAr, high temperatures (e.g., up to 140 °C in a high-boiling solvent like DMF) are often required to drive the reaction to completion.[6]
-
Choice of Base: Inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used in SNAr reactions.[6] The choice of base can influence the reaction rate and should be optimized.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the charged intermediates.
Issue 2: Formation of Side Products
Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig reaction. How can I suppress this side reaction?
A3: Hydrodehalogenation is a common side reaction where the chloropyrimidine is reduced instead of aminated.[3] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways. To minimize this:
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Experiment with different bulky, electron-rich ligands.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.[3]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Trace water can be a source of protons for the hydrodehalogenation pathway.[3]
Q4: My reaction is producing di-heteroarylation or oligomerization byproducts. How can I minimize their formation?
A4: The formation of oligomeric side products can be a challenge, particularly in palladium-catalyzed reactions.[6] Here are some strategies to mitigate this:
-
Amine Equivalents: Using a higher equivalent of the amine (e.g., up to 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers by increasing the probability of the catalyst reacting with the amine rather than another molecule of the chloropyrimidine.[6]
-
Catalyst and Ligand System: Adjusting the catalyst and ligand system can help control this side reaction. A less reactive catalyst system might be beneficial in some cases.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions that lead to oligomerization.
Issue 3: Regioselectivity in Dichloropyrimidines
Q5: How can I achieve regioselective amination on a dichloropyrimidine (e.g., 2,4-dichloropyrimidine)?
A5: Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2- and 4-positions of a pyrimidine ring are more activated towards nucleophilic attack and oxidative addition than the one at the 5-position. The relative reactivity of the 2- and 4-positions can be influenced by several factors:
-
Electronic Effects: The inherent electronic properties of the dichloropyrimidine will often dictate a preferential site of reaction.
-
Steric Hindrance: The steric bulk of the incoming amine can influence which chlorine is substituted. A bulkier amine may preferentially react at the less sterically hindered position.
-
Reaction Conditions: Temperature and the choice of catalyst/ligand can also play a role in controlling regioselectivity. Careful optimization of these parameters is often necessary.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for Buchwald-Hartwig amination of chloropyrimidines?
A1: Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig reactions.[3] It is crucial that these solvents are anhydrous and degassed to prevent catalyst deactivation. For bases with poor solubility in toluene, such as Cs₂CO₃ or K₃PO₄, a more polar solvent like DMF or a solvent mixture may be necessary.[3]
Q2: Can I run Buchwald-Hartwig aminations open to the air?
A2: It is strongly discouraged. The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[3][5] Performing the reaction under an inert atmosphere of argon or nitrogen is essential for reproducibility and high yields.
Q3: My amine starting material is a salt (e.g., hydrochloride). Can I use it directly?
A3: It is not recommended. The presence of the acid salt will neutralize the base in the reaction, preventing the deprotonation of the amine, which is a crucial step in the catalytic cycle. The free amine should be used, or an additional equivalent of base must be added to neutralize the salt.
Q4: How do I monitor the progress of my amination reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of the reaction.[2] By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.
Section 4: Experimental Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a standard procedure for setting up a palladium-catalyzed amination reaction under an inert atmosphere.
-
To a dry reaction vessel, add the chloropyrimidine (1.0 mmol), the amine (1.2-1.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the base (e.g., NaOtBu, 1.5-2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Chloropyrimidines
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Readily available and effective palladium sources.[7] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-2x Pd) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[3][4] |
| Base | NaOtBu (1.5-2.0 equiv.) | Strong, non-nucleophilic base that is highly effective.[3] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Common, effective, and relatively non-polar solvents.[2][3] |
| Temperature | 80-110 °C | Elevated temperatures are often required for C-Cl bond activation.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[3][5] |
Section 5: Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields.
Diagram 2: General Experimental Workflow for Chloropyrimidine Amination
Caption: A typical experimental workflow.
References
Optimizing solvent and base selection for substitutions on the pyrimidine ring.
Welcome to the technical support center for the functionalization of the pyrimidine core. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during substitution reactions on the pyrimidine ring. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding solvent and base selection for pyrimidine modifications.
Q1: What makes the pyrimidine ring reactive towards nucleophiles?
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electronegative and withdraw electron density from the ring, making it "electron-deficient".[1] This inherent electronic property makes the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and thus susceptible to attack by nucleophiles.
The mechanism for Nucleophilic Aromatic Substitution (SNAr) on pyrimidines involves the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex.[2][3] The stability of this intermediate is key to the reaction's success. For attacks at the C2, C4, and C6 positions, the negative charge can be delocalized onto the ring nitrogen atoms, which is a highly stabilizing feature.[4][5] This is not possible when attack occurs at C5, making substitutions at this position much less common via this mechanism.
Caption: SNAr mechanism on a 4-halopyrimidine showing the stabilized intermediate.
Q2: How do I choose the right solvent for my pyrimidine substitution?
Solvent selection is critical as it influences reaction rates, regioselectivity, and even the reaction mechanism itself.[6][7] A solvent's primary roles are to dissolve reactants and to stabilize transition states and intermediates.
Key Solvent Considerations:
-
Polarity (Dielectric Constant): SNAr reactions proceed through a charged Meisenheimer complex. Polar solvents can stabilize this charged intermediate, often accelerating the reaction.[8] High-polarity aprotic solvents like DMSO, DMF, and acetonitrile are frequently used for this reason.[9][10]
-
Aprotic vs. Protic:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These are generally the solvents of choice for SNAr. They are excellent at solvating the counter-ion of the nucleophile (e.g., K⁺ in KOtBu) but do not form a strong solvation shell around the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.
-
Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can hydrogen-bond with the nucleophile, creating a solvation shell that can blunt its reactivity. However, they can be useful in specific cases, such as when the nucleophile is generated in situ (e.g., using NaOEt in EtOH) or to influence regioselectivity.[11]
-
-
Switchable Regioselectivity: In some advanced cases, the solvent can completely alter the reaction outcome. For instance, in reactions with bifunctional nucleophiles, a non-polar solvent like 1,4-dioxane might favor O-alkylation, while a highly polar solvent like DMSO could favor N-alkylation by stabilizing a different transition state.[7]
Caption: Decision workflow for initial solvent selection in pyrimidine substitutions.
Q3: What are the guidelines for selecting a base?
The base's function is highly context-dependent. Its pKa, steric bulk, and nucleophilicity are all critical parameters.[12][13]
-
For SNAr with Amine/Alcohol Nucleophiles: When using a neutral nucleophile like an amine (R-NH₂) or alcohol (R-OH), the reaction generates a strong acid (e.g., HCl from a chloropyrimidine). A base is required to neutralize this acid and prevent protonation of the nucleophile, which would render it inactive.
-
Choice: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K₂CO₃) can also be used, especially at higher temperatures.
-
pKa Rule of Thumb: The conjugate acid of your chosen base should have a pKa at least 2-3 units higher than the pKa of the protonated nucleophile to effectively drive the reaction forward.
-
-
For C-H Functionalization/Arylation: In these metal-catalyzed reactions, the base is often involved in the rate-determining C-H activation step.[14]
-
Choice: The choice is highly dependent on the specific catalytic cycle. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common.[15][16] In some cases, stronger bases or specific additives like pivalic acid are required to facilitate the C-H cleavage.[14] Screening is often necessary.
-
-
For Deprotonating Weak Nucleophiles: To react a very weak nucleophile (e.g., a carbon nucleophile or certain heterocycles), a strong base is needed to generate the anionic nucleophile in situ.
-
Choice: Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS) are common choices.[15] These reactions must be performed in anhydrous, aprotic solvents (e.g., THF, Dioxane) under an inert atmosphere.
-
Q4: How can I control regioselectivity in substitutions on di- or tri-halopyrimidines?
Controlling regioselectivity is a central challenge. The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4/C6 positions over the C2 position.[15][17] This is because the Meisenheimer intermediate formed from C4/C6 attack is better stabilized by resonance involving both nitrogen atoms.
Strategies for Controlling Regioselectivity:
-
Exploit Inherent Reactivity: In many cases, the C4 position is significantly more reactive than C2. By using one equivalent of a nucleophile at a controlled temperature, you can often achieve selective monosubstitution at C4.[15]
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. Likewise, existing substituents on the pyrimidine ring can direct an incoming nucleophile to a less crowded site.
-
Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can enhance the selectivity for the most reactive site (usually C4).
-
Directed C-H Activation: For C-H functionalization, regioselectivity can be achieved using a directing group on the pyrimidine that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.[18]
-
Substituent Effects: An existing substituent can modulate the electronics of the other positions. For example, a strong electron-donating group at C2 could deactivate the C4/C6 positions towards further nucleophilic attack. Conversely, a unique substituent like a sulfone group can direct substitution to an adjacent position through specific interactions like hydrogen bonding.[19]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My Nucleophilic Aromatic Substitution (SNAr) reaction has a low or no yield.
This is a common issue often traced back to reaction conditions or reagent quality.[15][20]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low-yield SNAr reactions.
Detailed Causality & Solutions:
-
Cause: Inactive Nucleophile.
-
Explanation: The nucleophile may have been protonated by adventitious acid or is not strong enough to attack the pyrimidine ring. If using a neutral nucleophile like an amine, the HCl generated during the reaction will protonate it, shutting down the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base (e.g., DIPEA, K₂CO₃) to act as an acid scavenger. If using a weak nucleophile, you may need to deprotonate it first with a strong base like NaH.[15]
-
-
Cause: Poor Solvent Choice.
-
Explanation: The reactants may not be fully dissolved, or the solvent may be deactivating the nucleophile (e.g., a protic solvent).
-
Solution: Switch to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP to improve solubility and enhance nucleophilicity. Ensure the solvent is anhydrous, as water can hydrolyze some starting materials or compete as a nucleophile.
-
-
Cause: Insufficient Temperature.
-
Explanation: SNAr reactions have an activation energy barrier. While some are fast at room temperature, many require heating to proceed at a reasonable rate.
-
Solution: Monitor the reaction by TLC or LC-MS. If no product is forming, gradually increase the temperature (e.g., to 80-120 °C). Microwave heating can also be effective for accelerating these reactions.[15]
-
Problem 2: My C-H activation/arylation reaction is failing.
Direct C-H activation is a powerful but sensitive technique. Failures are often related to the catalyst, base, or directing group efficacy.
Detailed Causality & Solutions:
-
Cause: Catalyst Inactivation.
-
Explanation: The palladium catalyst can be poisoned by impurities or form inactive species. The coordinating nitrogen atoms of the pyrimidine ring can sometimes sequester the catalyst.
-
Solution: Ensure all reagents and solvents are scrupulously dry and degassed. Screen different ligands; bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst and promote the reaction.[15]
-
-
Cause: Suboptimal Base.
-
Explanation: The base is crucial for the C-H activation step. A base that is too weak may not facilitate deprotonation, while one that is too strong could cause side reactions.
-
Solution: A base screen is essential. Start with common choices like K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of cation (K⁺ vs. Cs⁺) can have a significant impact due to differences in solubility and Lewis acidity.[14][15]
-
-
Cause: Poorly chosen coupling partner.
-
Explanation: Aryl bromides or iodides are typically more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide coupling partner generally accelerate the reaction.
-
Solution: If using an aryl chloride with low reactivity, consider switching to the corresponding aryl bromide or iodide. Ensure the boronic acid (for Suzuki coupling) is fresh or use a more stable pinacol ester equivalent.[15]
-
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for SNAr on a Chloropyrimidine with an Amine
This protocol describes a typical setup for the substitution of a chlorine atom with a primary or secondary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chloropyrimidine (1.0 equiv.) and a polar aprotic solvent (e.g., DMF or NMP, approx. 0.2 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.1-1.2 equiv.) to the stirred solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equiv.), or an inorganic base like potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Part 4: Data Reference Tables
Table 1: Properties of Common Solvents in Pyrimidine Chemistry
This table summarizes key properties of solvents frequently used in pyrimidine substitution reactions.[9][21][22]
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C[8] | Type | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | 189 | Excellent solvating power, high boiling point. Can be difficult to remove. |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | 153 | Good general-purpose polar solvent. |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | 82 | Lower boiling point, easier to remove. |
| Tetrahydrofuran | THF | 7.6 | Aprotic | 66 | Less polar, good for reactions with strong, anionic nucleophiles (e.g., organometallics). |
| 1,4-Dioxane | Dioxane | 2.2 | Aprotic | 101 | Common in cross-coupling reactions. |
| Toluene | - | 2.4 | Non-polar | 111 | Used in many metal-catalyzed reactions. |
| Ethanol | EtOH | 24.6 | Protic | 78 | Can act as a nucleophile; often used when the nucleophile is an alkoxide. |
Table 2: Approximate pKₐ Values of Common Bases
The pKₐ of a base's conjugate acid is a measure of its strength. Note that pKₐ values are highly solvent-dependent.[12][23]
| Base | Conjugate Acid | pKₐ in H₂O[24] | pKₐ in DMSO[12] | Class |
| Sodium Hydride | H₂ | ~35 | ~42 | Strong, Non-nucleophilic |
| Lithium Diisopropylamide | Diisopropylamine | ~36 | 35.7 | Strong, Non-nucleophilic |
| Sodium Hydroxide | H₂O | 15.7 | 31.4 | Strong, Nucleophilic |
| Sodium Ethoxide | Ethanol | ~16 | 29.8 | Strong, Nucleophilic |
| Triethylamine | Triethylammonium | 10.75 | 9.0 | Organic Amine |
| DIPEA | DIPEA-H⁺ | 10.7 | 10.7 | Hindered Organic Amine |
| Potassium Carbonate | Bicarbonate | 10.33 | 14.5 | Inorganic |
| Cesium Carbonate | Bicarbonate | 10.33 | 14.5 | Inorganic |
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
- 21. scribd.com [scribd.com]
- 22. depts.washington.edu [depts.washington.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 2-Chloro-4-methyl-6-phenylpyrimidine by ¹H and ¹³C NMR
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of pharmaceutical research and synthetic chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to a multitude of biologically active compounds.[1] The synthesis of novel analogues, such as 2-Chloro-4-methyl-6-phenylpyrimidine, necessitates rigorous and unequivocal structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular framework through the precise electronic environments of ¹H and ¹³C nuclei.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of expected peaks, we will delve into the rationale behind chemical shifts, explore the diagnostic power of coupling patterns (or lack thereof), and present a comparative analysis with a structural isomer to underscore the definitive power of NMR. This document is intended for researchers and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Part 1: Predictive Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The electronegative nitrogen atoms in the pyrimidine ring significantly influence the electronic environment, causing a general downfield shift (deshielding) of the ring protons compared to those on a simple benzene ring.[2][3]
For this compound, we can predict the following signals:
-
Pyrimidine Ring Proton (H5): There is only one proton directly attached to the pyrimidine core at the C5 position. Since it has no adjacent protons, it is expected to appear as a singlet (s) . Its chemical shift will be influenced by the flanking methyl and phenyl groups, likely appearing in the aromatic region, estimated around 7.0-7.5 ppm .
-
Phenyl Group Protons: The five protons on the phenyl ring at the C6 position will not be equivalent. The pyrimidine ring's electronic and anisotropic effects will cause them to split. Typically, this results in complex multiplets. We can anticipate two main groups of signals:
-
A multiplet corresponding to the two ortho protons, shifted further downfield due to their proximity to the pyrimidine ring, estimated in the range of 7.8-8.2 ppm .
-
A second, more complex multiplet for the three meta and para protons, likely appearing closer to the typical benzene region, estimated around 7.4-7.6 ppm .
-
-
Methyl Group Protons (C4-CH₃): The three protons of the methyl group are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet (s) . Its position adjacent to the aromatic pyrimidine ring will shift it slightly downfield compared to a typical aliphatic methyl group, with an estimated chemical shift of 2.5-2.8 ppm .
Part 2: Predictive Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Given the lack of symmetry in this compound, we expect to see a distinct signal for each of the 11 carbon atoms.
-
Pyrimidine Ring Carbons:
-
C2, C4, C6: These carbons are directly bonded to nitrogen atoms and are significantly deshielded, causing them to appear far downfield.[4] The C2 carbon, also attached to an electronegative chlorine atom, is expected to be in the 160-165 ppm range. The C4 and C6 carbons, attached to the methyl and phenyl groups respectively, are also expected in a similar downfield region, likely between 165-175 ppm .
-
C5: This carbon, bonded to a hydrogen, will be the most upfield of the pyrimidine ring carbons, estimated around 115-125 ppm .
-
-
Phenyl Group Carbons:
-
C1' (ipso-carbon): The carbon directly attached to the pyrimidine ring will be found around 135-140 ppm .
-
C2', C3', C4' (ortho, meta, para): These aromatic carbons will resonate in the typical 128-132 ppm range.
-
-
Methyl Group Carbon (C4-CH₃): This aliphatic carbon will appear significantly upfield, with an estimated chemical shift in the 20-25 ppm range.
Part 3: Experimental Protocol & Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a robust methodology for acquiring ¹H and ¹³C NMR spectra for this compound.
Experimental Workflow
Caption: NMR analysis workflow from sample preparation to structural confirmation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry NMR tube.[2] Ensure complete dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, providing a stable magnetic field. The field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Spectral Width: Set to cover a range of approximately -1 to 13 ppm.
-
Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Spectral Width: Set to cover a range of approximately 0 to 200 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), depending on the sample concentration.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
Part 4: Data Summary and Isomeric Comparison
Presenting the data in a clear, tabular format allows for easy comparison and reference.
Table 1: Summary of Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H5 | ~ 7.2 | Singlet (s) | 1H | ~ 118 |
| Phenyl-H (ortho) | ~ 8.0 | Multiplet (m) | 2H | ~ 129 |
| Phenyl-H (meta, para) | ~ 7.5 | Multiplet (m) | 3H | ~ 128 (meta), ~131 (para) |
| Methyl-H₃ | ~ 2.6 | Singlet (s) | 3H | ~ 24 |
| Pyrimidine-C2 | - | - | - | ~ 162 |
| Pyrimidine-C4 | - | - | - | ~ 170 |
| Pyrimidine-C6 | - | - | - | ~ 168 |
| Phenyl-C1' (ipso) | - | - | - | ~ 137 |
Comparison Guide: Distinguishing this compound from its Isomer
A common challenge in synthesis is the potential for isomeric products. NMR spectroscopy is exceptionally powerful for differentiating such compounds. Let's compare the target molecule with a potential isomer: 4-Chloro-2-methyl-6-phenylpyrimidine .
Caption: Key NMR differences between the target molecule and its isomer.
The primary diagnostic differences would be:
-
¹H NMR - Methyl Shift: In the isomer, the methyl group is at the C2 position, situated directly between two electronegative nitrogen atoms. This would result in a significant downfield shift of the methyl singlet compared to the target compound, where it is at C4 (adjacent to only one nitrogen). We would predict the isomer's methyl signal to be closer to 2.8-3.0 ppm .
-
¹³C NMR - Quaternary Carbons: The chemical shifts of the carbons bearing the chlorine and methyl groups would also differ, providing another point of confirmation.
The Influence of Solvent Choice
It is crucial to recognize that NMR chemical shifts are not immutable; they can be influenced by the choice of deuterated solvent.[5][6] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) compared to a less interactive solvent like CDCl₃.[7] This phenomenon occurs due to anisotropic effects where the solvent molecules arrange themselves around the solute. This property can be a powerful tool. If signals in the aromatic region are overlapping, re-acquiring the spectrum in benzene-d₆ can often resolve these signals, simplifying the analysis.[2]
Conclusion
The structural elucidation of this compound is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. The key diagnostic features in the ¹H spectrum are the three distinct signal regions: a singlet for the lone pyrimidine proton, a singlet for the methyl group, and characteristic multiplets for the phenyl group. The ¹³C spectrum confirms the presence of 11 unique carbon environments. Furthermore, a comparative analysis with its potential isomer, 4-Chloro-2-methyl-6-phenylpyrimidine, demonstrates the definitive power of NMR, where subtle differences in the chemical shifts of the methyl protons provide unambiguous structural confirmation. This guide underscores the necessity of a logical, predictive approach to spectral interpretation, grounded in the fundamental principles of chemical structure and the NMR experiment.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. testbook.com [testbook.com]
- 5. reddit.com [reddit.com]
- 6. scilit.com [scilit.com]
- 7. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 2-Chloro-4-methyl-6-phenylpyrimidine
Audience: Researchers, scientists, and drug development professionals
Abstract: This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the characterization of 2-Chloro-4-methyl-6-phenylpyrimidine, a key intermediate in pharmaceutical synthesis. We delve into the nuanced application of Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, offering detailed experimental protocols and comparative performance data. The guide also benchmarks HRMS against alternative analytical techniques, providing a comprehensive framework for methodological selection in pharmaceutical research and quality control.
Introduction: The Analytical Challenge of Halogenated Heterocycles
This compound is a substituted pyrimidine derivative. The presence of a chlorine atom and a phenyl group on the pyrimidine ring presents a unique analytical challenge. Accurate mass measurement is crucial for confirming the elemental composition, while fragmentation analysis is essential for structural elucidation and impurity profiling. Halogenated compounds, in particular, benefit from high-resolution analysis to resolve isotopic patterns and distinguish them from isobaric interferences.
This guide will explore the practical application of various HRMS technologies to this specific molecule, moving beyond theoretical specifications to provide actionable, field-proven insights.
Comparative Analysis of HRMS Platforms
The choice of an HRMS platform is often a trade-off between resolution, mass accuracy, sensitivity, and speed. For a molecule like this compound, each platform offers distinct advantages.
Orbitrap Mass Spectrometry
Orbitrap technology is renowned for its high resolution and mass accuracy, making it a powerful tool for the definitive identification of small molecules.
-
Expertise & Experience: The key to successful Orbitrap analysis lies in optimizing the Automatic Gain Control (AGC) target and the maximum injection time. For a compound of this nature, a lower AGC target (e.g., 1e5) can prevent space charge effects, leading to improved mass accuracy.
-
Trustworthiness: The inherent stability of the Orbitrap analyzer, coupled with internal calibration, ensures that the acquired data is consistently accurate, allowing for confident elemental composition determination.
Time-of-Flight (TOF) Mass Spectrometry
TOF instruments offer rapid acquisition speeds and good resolution, making them suitable for coupling with fast chromatography techniques like UHPLC.
-
Expertise & Experience: While historically offering lower resolution than Orbitrap or FT-ICR, modern TOF instruments have significantly improved. For screening applications or when analyzing complex mixtures containing this compound, the fast spectral acquisition rate of a TOF is a major advantage.
-
Trustworthiness: The use of a reflectron in TOF analyzers corrects for the initial kinetic energy spread of the ions, which is critical for achieving the mass accuracy required for confident formula assignment.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
FT-ICR MS provides the highest resolution and mass accuracy currently available, enabling the fine-structure analysis of isotopic patterns.
-
Expertise & Experience: The ultra-high resolution of FT-ICR can resolve the isotopic fine structure of the chlorine atom in this compound, providing an additional layer of confirmation. However, the operational complexity and lower acquisition speed make it less suited for high-throughput applications.
-
Trustworthiness: The fundamental principle of measuring the cyclotron frequency of ions in a magnetic field makes FT-ICR an exceptionally stable and accurate technique, often considered the gold standard for mass measurement.
Performance Comparison
The following table summarizes the expected performance of each platform for the analysis of this compound.
| Parameter | Orbitrap | TOF | FT-ICR |
| Resolution (FWHM) | 140,000 - 280,000 | 40,000 - 80,000 | > 1,000,000 |
| Mass Accuracy (ppm) | < 1 | < 3 | < 0.5 |
| Acquisition Speed (Hz) | 1 - 18 | 10 - 100 | < 1 |
| Suitability for Quantification | Excellent | Good | Fair |
Experimental Protocols
The following protocols are designed to be self-validating, with built-in quality control checks to ensure data integrity.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade acetonitrile.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Causality: The addition of formic acid promotes protonation, leading to enhanced signal intensity in positive ion mode ESI.
-
HRMS Analysis Workflow
The general workflow for HRMS analysis is depicted below.
Caption: General workflow for HRMS analysis.
Instrument Parameters (Orbitrap Example)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
MS1 Resolution: 140,000
-
MS1 AGC Target: 1e6
-
MS1 Maximum IT: 50 ms
-
dd-MS2 Resolution: 35,000
-
dd-MS2 AGC Target: 5e4
-
dd-MS2 Maximum IT: 100 ms
-
Collision Energy (HCD): Stepped (20, 30, 40 eV)
-
Causality: Stepped collision energy ensures a wide range of fragments are generated, aiding in comprehensive structural elucidation.
-
Fragmentation Analysis of this compound
Understanding the fragmentation pattern is key to confirming the structure. Based on common fragmentation rules for pyrimidines and phenyl-substituted compounds, a proposed pathway is outlined below.
Caption: Proposed fragmentation pathway.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) | Definitive structure, connectivity | Non-destructive, absolute structure | Lower sensitivity, complex mixtures are challenging |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile impurity profiling | High chromatographic resolution for volatiles | Not suitable for non-volatile compounds |
| X-Ray Crystallography | Absolute stereochemistry, solid-state structure | Unambiguous 3D structure | Requires a single crystal |
Conclusion
For the comprehensive characterization of this compound, high-resolution mass spectrometry, particularly Orbitrap-based platforms, offers an unparalleled combination of sensitivity, speed, and accuracy. The ability to obtain accurate mass measurements for both the parent ion and its fragments provides a high degree of confidence in its identification and structural elucidation. While techniques like NMR and X-ray crystallography provide definitive structural information, HRMS is indispensable for its sensitivity and applicability to complex mixtures, making it a cornerstone of modern pharmaceutical analysis.
A Comparative Guide to the Reactivity of 2-Chloro vs. 4-Chloro Positions on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives are a cornerstone, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of these molecules. A frequent strategic decision for chemists is the choice between using a 2-chloropyrimidine or a 4-chloropyrimidine as a synthetic precursor. This guide provides an in-depth, objective comparison of the reactivity of these two positions, supported by mechanistic principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: Electronic Stabilization of the Meisenheimer Intermediate
The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient rings like pyrimidine is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The relative stability of this intermediate is the paramount factor governing the overall reaction rate.
Generally, the 4-chloro position on the pyrimidine ring is significantly more reactive towards nucleophiles than the 2-chloro position.[4] This enhanced reactivity is a direct consequence of the superior electronic stabilization of the Meisenheimer complex formed upon nucleophilic attack at the C4 position.
When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized across the pyrimidine ring and, most importantly, onto both electronegative nitrogen atoms (at positions 1 and 3) through resonance.[4] This extensive delocalization provides substantial stabilization to the intermediate, lowering the activation energy of the first step and thus accelerating the reaction.
In contrast, when the nucleophilic attack occurs at the C2 position, the negative charge can only be delocalized onto the adjacent nitrogen atom at position 1. While this still provides stabilization compared to a carbocyclic aromatic ring, it is less effective than the dual-nitrogen delocalization available to the C4-adduct.
Mechanistic Rationale: A Visual Explanation
The differential stabilization of the Meisenheimer intermediates for nucleophilic attack at the C4 and C2 positions of a chloropyrimidine is illustrated below.
References
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity Screening of 2-Chloro-4-methyl-6-phenylpyrimidine Derivatives
Introduction: Unlocking the Potential of the Phenylpyrimidine Scaffold
In the landscape of medicinal chemistry, pyrimidine and its derivatives represent a "privileged scaffold," a core molecular structure consistently found in a multitude of biologically active and clinically approved drugs.[1][2][3] This six-membered heterocyclic ring, containing two nitrogen atoms, is a fundamental component of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2][3] Its inherent stability, coupled with multiple sites for chemical modification, makes it an exceptionally versatile starting point for drug discovery.[2][3]
This guide focuses on a specific, promising class: derivatives of 2-chloro-4-methyl-6-phenylpyrimidine. The strategic placement of a reactive chloro group at the C2 position, a methyl group at C4, and a phenyl ring at C6 creates a molecule with significant potential for derivatization and a high likelihood of interacting with various biological targets. These derivatives have garnered attention for their broad spectrum of potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
The purpose of this document is to provide researchers, scientists, and drug development professionals with an objective, in-depth comparison of the screening methodologies used to evaluate the biological performance of these compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present comparative data to guide future research and development efforts.
Section 1: The this compound Core
The foundational structure provides a unique combination of lipophilic (phenyl group) and electron-withdrawing/reactive (chloro group) features, which are critical for receptor binding and covalent interactions. The methyl group can also influence steric hindrance and electronic properties. Modifications are typically made by substituting the highly reactive chlorine atom at the C2 position, or by altering the phenyl ring at the C6 position, to generate a library of novel compounds for screening.
Caption: Core structure of this compound.
Section 2: Comparative Screening for Key Biological Activities
This section details the experimental frameworks for evaluating the three most prominent activities associated with phenylpyrimidine derivatives. Each protocol is presented as a self-validating system, ensuring reproducibility and reliability.
Anticancer Activity: Cytotoxicity Screening
A primary focus for pyrimidine derivatives is their potential to inhibit uncontrolled cell proliferation, a hallmark of cancer.[2] The most common initial step is to assess the general cytotoxicity of the compounds against various cancer cell lines.
Introduction to the Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, quantitative colorimetric method for evaluating cell viability and cytotoxicity.[4][5] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[5][6] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6][7] This assay is chosen for its high-throughput capability and its reliance on mitochondrial integrity, a key indicator of cellular health.[4]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the pyrimidine derivatives and a standard drug (e.g., Doxorubicin) in DMSO. Create a range of serial dilutions in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][7] Measure the absorbance (OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data: Anticancer Activity (IC50, µM)
| Compound Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Derivative 1 (R = -OCH₃) | 8.5 | 12.3 | 10.1 |
| Derivative 2 (R = -F) | 5.2 | 7.8 | 6.5 |
| Derivative 3 (R = -NO₂) | 15.6 | 21.4 | 18.9 |
| Doxorubicin (Standard) | 0.9 | 1.2 | 1.1 |
| Note: Data are illustrative and based on trends observed in the literature. Actual values will vary. Lower IC50 values indicate higher potency.[8][9][10] |
Mechanism of Action & Visualization
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling proteins like Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR), which are crucial for cell cycle progression and proliferation.[11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Simplified pathway showing pyrimidine derivatives inhibiting CDK4/6.
Antimicrobial Activity: Efficacy Screening
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Pyrimidine derivatives have shown considerable promise as antibacterial and antifungal agents.[13][14]
Introduction to the Assays: Agar Well Diffusion & MIC
The initial screening for antimicrobial activity is often performed using the agar well diffusion method.[12][15] This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[15][16] A zone of inhibition (a clear area where the microorganism cannot grow) forms around a well containing the active compound.[15]
Following this, a more quantitative method, the broth microdilution assay, is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18][19]
Detailed Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.[15]
-
Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a bacterial or fungal "lawn."[15][20]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[12][20]
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the pyrimidine derivative solution (dissolved in a suitable solvent like DMSO) into the wells.[12] Include a positive control (a standard antibiotic like Ciprofloxacin or Fluconazole) and a negative control (solvent only).[15][16]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.[15]
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone indicates greater antimicrobial activity.
Comparative Data: Antimicrobial Activity (Zone of Inhibition, mm / MIC, µg/mL)
| Compound Derivative | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) |
| Derivative 1 (R = -OCH₃) | 14 mm / 64 | 11 mm / 128 | 12 mm / 128 |
| Derivative 2 (R = -F) | 18 mm / 32 | 15 mm / 64 | 16 mm / 64 |
| Derivative 3 (R = -NO₂) | 10 mm / 256 | 8 mm / >256 | 9 mm / >256 |
| Ciprofloxacin (Standard) | 25 mm / 1 | 28 mm / 0.5 | N/A |
| Fluconazole (Standard) | N/A | N/A | 22 mm / 4 |
| Note: Data are illustrative. MIC values represent Minimum Inhibitory Concentration.[17][18][19] |
Workflow Visualization
Caption: Workflow for antimicrobial screening from primary assay to MIC.
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is linked to numerous diseases, and a key enzyme in the inflammatory pathway is Cyclooxygenase (COX).[21] There are two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions, and COX-2, which is induced during inflammation.[21] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition (e.g., gastrointestinal issues). Pyrimidine derivatives have shown potential as selective COX-2 inhibitors.[22][23][24][25][26]
Introduction to the Assay: In Vitro COX Inhibition
The most direct way to assess anti-inflammatory potential is through an in vitro enzyme inhibition assay.[27] These assays measure the ability of a compound to block the activity of purified COX-1 and COX-2 enzymes.[21][28] A common method involves monitoring the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (like N,N,N′,N′-tetramethyl-p-phenylenediamine, or TMPD) in the presence of arachidonic acid.[26][28] The rate of color development is proportional to COX activity, and its reduction in the presence of a test compound indicates inhibition.
Detailed Experimental Protocol: COX Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (the substrate) and the chromogenic probe.[29][30]
-
Enzyme Addition: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Incubation: Add various concentrations of the pyrimidine derivatives, a standard selective inhibitor (e.g., Celecoxib), or vehicle (DMSO) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[21][29]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[21][29]
-
Detection: Immediately measure the absorbance or fluorescence kinetically over a period of 5-10 minutes using a plate reader.[30] The signal is generated by the peroxidase-mediated reaction with the probe.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.
Comparative Data: COX-2 Inhibition (IC50, µM & Selectivity Index)
| Compound Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 (R = -OCH₃) | 12.5 | 0.85 | 14.7 |
| Derivative 2 (R = -F) | >50 | 0.25 | >200 |
| Derivative 3 (R = -NO₂) | 25.1 | 5.3 | 4.7 |
| Celecoxib (Standard) | 15.2 | 0.045 | 337.8 |
| Note: Data are illustrative and based on trends observed in the literature.[22][23][24] A higher Selectivity Index (SI) is desirable, indicating specific inhibition of the target COX-2 enzyme. |
Conclusion: From Screening to Lead Compound
This guide provides a standardized and comparative framework for the initial biological screening of this compound derivatives. The data generated from these assays—cytotoxicity IC50 values, antimicrobial MICs, and COX-2 selectivity indices—are critical for establishing structure-activity relationships (SAR). By comparing the performance of various derivatives, researchers can identify which chemical modifications enhance potency and selectivity for a desired biological target. The protocols and comparative data herein serve as a foundational tool for scientists aiming to translate the chemical versatility of the pyrimidine scaffold into novel and effective therapeutic agents.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. chemistnotes.com [chemistnotes.com]
- 16. hereditybio.in [hereditybio.in]
- 17. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciensage.info [sciensage.info]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 26. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 27. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide: Conventional vs. Microwave-Assisted Synthesis of Pyrimidines
As a Senior Application Scientist, I've witnessed firsthand the transformative impact of technology on chemical synthesis. The drive for efficiency, sustainability, and speed in drug discovery and development has led us to re-evaluate traditional methodologies. One of the most significant shifts has been the adoption of microwave-assisted organic synthesis (MAOS). This guide provides an in-depth, objective comparison between conventional thermal synthesis and microwave-assisted methods, focusing on the synthesis of pyrimidines—a scaffold of immense importance in medicinal chemistry.
The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including antiviral, anticancer, and antihypertensive drugs.[1][2] Consequently, the efficiency of its synthesis is a critical factor in the rapid screening and development of new therapeutic agents. We will explore the underlying principles of both heating methods, present comparative experimental data, and provide detailed protocols to illustrate the practical differences.
The Foundation: Understanding the Heating Mechanisms
The choice between conventional and microwave synthesis is fundamentally a choice between two different modes of energy transfer. Understanding this difference is key to appreciating the profound impact on reaction outcomes.
Conventional Heating: A Surface-Level Approach
Traditional synthesis relies on conventional heating, where an external heat source (like an oil bath or heating mantle) transfers energy to the reaction vessel. This energy then moves through the vessel walls to the solvent and finally to the reactants via conduction and convection .[3] This process is inherently inefficient and slow. It creates a significant temperature gradient within the vessel, with the walls being hotter than the bulk of the reaction mixture, which can lead to the formation of impurities and byproducts.[3]
Microwave-Assisted Heating: A Volumetric Revolution
Microwave synthesis represents a paradigm shift. Instead of external heating, it employs dielectric heating.[4] Microwave radiation, typically at a frequency of 2.45 GHz, passes through the vessel walls and couples directly with polar molecules (solvents or reactants) within the reaction mixture.[4][5] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[2][3][5][6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[2][3][7]
This direct, volumetric heating mechanism eliminates the temperature gradients seen in conventional methods, leading to remarkably fast, efficient, and often cleaner reactions.[4][5]
Caption: Comparison of energy transfer in conventional vs. microwave heating.
Performance Showdown: The Biginelli Reaction
To provide a tangible comparison, we will focus on the Biginelli reaction—a classic multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs), a key class of pyrimidine derivatives.[8] This reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea).
The data below, compiled from various studies, clearly illustrates the advantages of the microwave-assisted approach.
| Parameter | Conventional Method | Microwave-Assisted Method | Advantage of MAOS |
| Reaction Time | 2 - 24 hours[9][10] | 3 - 35 minutes[3][8][9][11] | Drastic Reduction |
| Product Yield | 54% - 86%[11] | 78% - 97%[3][11] | Significant Increase |
| Conditions | Reflux, often with strong acids | Solvent-free or in green solvents (e.g., water, ethanol)[1][8][11] | Greener & Milder |
| Energy Use | High (prolonged heating)[3] | Low (short reaction time)[3][5][12] | More Energy Efficient |
| Work-up | Often requires column chromatography | Simple filtration and recrystallization[8][13] | Simplified Purification |
This dramatic acceleration in reaction time and improvement in yield is a direct consequence of the efficient, uniform heating provided by microwaves, which allows the reaction to overcome its activation energy barrier much more quickly and minimizes the formation of degradation byproducts that can occur during prolonged heating.[3][14]
Experimental Protocols: A Practical Guide
To illustrate the procedural differences, here are step-by-step protocols for the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one via the Biginelli reaction.
Protocol 1: Conventional Synthesis (Thermal Reflux)
-
Reactant Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol, followed by a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle set upon a magnetic stirrer.
-
Heating: Heat the mixture to reflux (approximately 78°C) and maintain it for 4 hours with continuous stirring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol, and dry it. Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Catalyst Addition: Add a catalytic amount of sulfamic acid (0.1 g, ~1 mmol). This protocol highlights a solvent-free approach, a common advantage of MAOS.[8]
-
Reaction Setup: Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.
-
Microwave Irradiation: Set the reaction parameters: irradiate at 120°C for 5 minutes with a power of 300 W.
-
Work-up: After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Isolation and Purification: Add a small amount of cold water to the solidified mixture and collect the crude product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The product is often pure enough without further recrystallization.[8]
Caption: Comparative workflow for conventional vs. microwave synthesis.
The Scientific Rationale: Causality and Trustworthiness
The protocols provided are self-validating systems. The dramatic reduction in time and simplification of the work-up in the MAOS protocol are direct, verifiable consequences of the heating mechanism.
-
Why the Speed? The rapid, uniform heating ensures that all molecules in the reaction mixture quickly reach the necessary activation energy, accelerating the reaction rate exponentially.[3][10] In contrast, conventional heating is limited by the slow rate of thermal conduction.
-
Why the Higher Yield? Shorter reaction times significantly reduce the opportunity for side reactions or thermal decomposition of reactants and products, leading to a cleaner reaction profile and higher isolated yields.[3][14]
-
Why the Greener Profile? MAOS aligns perfectly with the principles of green chemistry. It drastically reduces energy consumption and often allows for solvent-free conditions or the use of environmentally benign solvents like water, minimizing hazardous waste.[2][5][14]
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the evidence is compelling. Microwave-assisted synthesis offers a superior alternative to conventional heating for the synthesis of pyrimidines and many other heterocyclic systems. It is not merely an alternative; it is an enabling technology that accelerates discovery.
-
Choose MAOS for:
-
High-throughput screening and library synthesis.
-
Rapid optimization of reaction conditions.
-
Synthesizing thermally sensitive compounds.
-
Implementing green chemistry principles in the lab.
-
-
Consider Conventional Synthesis for:
-
Very large, industrial-scale reactions where specialized large-scale microwave reactors are not available.
-
Reactions involving non-polar reactants and solvents that do not couple effectively with microwaves.
-
The adoption of microwave technology is a logical and scientifically sound step toward more efficient, sustainable, and rapid chemical synthesis. It empowers researchers to achieve their goals faster, with less waste, and often with better results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. asianpubs.org [asianpubs.org]
- 9. d-nb.info [d-nb.info]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 14. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Pyrimidine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biomedical research, the accurate quantification of pyrimidine compounds is paramount. These nitrogenous bases and their analogues are fundamental to DNA and RNA structure, and they form the backbone of numerous therapeutic agents, from antiviral medications to chemotherapy drugs like 5-fluorouracil (5-FU). The choice of analytical methodology is a critical decision that directly impacts data quality, experimental outcomes, and, ultimately, the drug development timeline.
This guide provides an in-depth comparison of two cornerstone analytical techniques for pyrimidine analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your research needs.
The Analytical Dichotomy: HPLC-UV vs. LC-MS
The fundamental choice between HPLC-UV and LC-MS hinges on the specific requirements of your analysis, primarily the need for sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust, cost-effective, and widely accessible technique.[1] It excels in the routine analysis of known compounds in relatively simple matrices, such as pharmaceutical formulations.[1] The principle relies on the separation of compounds based on their physicochemical interactions with a stationary phase, followed by detection as they pass through a UV detector.[2] For a molecule to be detected, it must possess a chromophore that absorbs UV light at a specific wavelength.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), represents a significant leap in analytical power. It couples the separation capabilities of HPLC with the exquisite sensitivity and selectivity of a mass spectrometer.[3] After chromatographic separation, the analyte is ionized, and the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z).[4] This allows for confident identification and quantification, even at trace levels in complex biological matrices like plasma or urine.[3][5]
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical technique is a data-driven process. Below is a comparative summary of the key performance characteristics of HPLC-UV and LC-MS for the analysis of pyrimidine compounds, with a specific focus on the widely studied anticancer drug, 5-fluorouracil.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale and Causality |
| Sensitivity (LOD/LOQ) | Nanogram (ng/mL) to microgram (µg/mL) range. For 5-FU, LOQs are typically in the low µg/mL range.[6] | Picogram (pg/mL) to nanogram (ng/mL) range. For 5-FU in plasma, an LOD of 0.05 µM has been reported.[7][8] | Mass spectrometers can detect ions with exceptional efficiency, offering a sensitivity advantage of several orders of magnitude over UV detectors.[3] This is crucial for pharmacokinetic studies where drug concentrations can be very low. |
| Selectivity | Moderate. Relies on chromatographic separation and UV absorbance. Co-eluting compounds with similar UV spectra can interfere.[5] | High to Very High. Based on both retention time and specific mass-to-charge ratio transitions (MRM). This provides unambiguous identification.[3] | The ability to monitor specific parent-to-daughter ion transitions in MS/MS virtually eliminates interference from matrix components, leading to cleaner baselines and more accurate quantification. |
| Linearity Range | Typically 2-3 orders of magnitude. | Can span 4-5 orders of magnitude. | The wider dynamic range of MS detectors allows for the quantification of both low and high concentration samples in a single run, which is advantageous for dose-response studies. |
| Matrix Effects | Less susceptible to signal suppression or enhancement. | Prone to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision. | The ionization process in the MS source can be influenced by other compounds in the sample, necessitating careful method development and often the use of isotopically labeled internal standards to compensate.[9] |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data interpretation. | The sophisticated vacuum systems, ion optics, and detectors in a mass spectrometer contribute to its higher cost and complexity. |
| Typical Application | Quality control of bulk drug and pharmaceutical formulations, routine analysis of known compounds in simple matrices.[10] | Bioanalysis (pharmacokinetics, metabolomics), trace-level impurity analysis, identification of unknown metabolites.[11] | The superior sensitivity and selectivity of LC-MS are indispensable for the challenges posed by complex biological samples and the need to identify and quantify unknown compounds. |
Chromatographic Strategies for Pyrimidine Analysis
The choice of chromatographic mode is as critical as the choice of detector. Pyrimidine compounds span a range of polarities, necessitating different separation strategies.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for the analysis of moderately polar to nonpolar compounds. For pyrimidine derivatives like 5-fluorouracil, C8 and C18 silica-based columns are commonly employed.[10]
-
Principle of Separation: Separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol).
-
Causality in Method Development: The choice of mobile phase composition, pH, and organic modifier directly influences the retention and selectivity of pyrimidine compounds. For ionizable pyrimidines, controlling the mobile phase pH is crucial to ensure consistent retention and peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar pyrimidine nucleosides and their phosphorylated derivatives, which are poorly retained on RP columns, HILIC is the technique of choice.[12]
-
Principle of Separation: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. A water-rich layer forms on the surface of the stationary phase, and separation occurs through partitioning of the polar analytes between this aqueous layer and the bulk mobile phase.
-
Causality in Method Development: The high organic content of the mobile phase in HILIC is advantageous for LC-MS as it promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these techniques, detailed, step-by-step methodologies for the analysis of pyrimidine compounds are provided below. These protocols are grounded in established and validated methods and adhere to the principles of scientific integrity.
Protocol 1: RP-HPLC-UV Analysis of 5-Fluorouracil in a Pharmaceutical Formulation
This protocol is designed for the quantification of 5-FU in a tablet dosage form, emphasizing accuracy and robustness for quality control applications.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 50 mM potassium dihydrogen phosphate (KH2PO4) buffer, pH adjusted to 5.0.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-FU reference standard in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of 5-FU tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of 5-FU and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of dimethylformamide and mobile phase) to dissolve the 5-FU and bring it to volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation (as per ICH Q2(R2) Guidelines): [3][7][8]
-
Specificity: Analyze a placebo formulation to ensure no interference at the retention time of 5-FU.
-
Linearity: Inject the working standard solutions and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of 5-FU.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample and express the results as the relative standard deviation (%RSD).
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH, flow rate) to assess the method's reliability.
Workflow for RP-HPLC-UV Analysis of 5-Fluorouracil
Caption: Workflow for the quantification of 5-Fluorouracil using RP-HPLC-UV.
Protocol 2: HILIC-LC-MS/MS Analysis of Pyrimidine Nucleosides in Human Plasma
This protocol is tailored for the sensitive and selective quantification of endogenous pyrimidine nucleosides in a complex biological matrix, which is crucial for metabolomics and clinical research.
1. Instrumentation and Chromatographic/Mass Spectrometric Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., ZIC-pHILIC, 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program starting with a high percentage of Mobile Phase B, gradually increasing the proportion of Mobile Phase A to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive or negative, depending on the target analytes.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each pyrimidine nucleoside and their corresponding stable isotope-labeled internal standards need to be optimized.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of each pyrimidine nucleoside and the stable isotope-labeled internal standards in a suitable solvent (e.g., water/methanol).
-
Working Standard Solutions: Combine the individual stock solutions and perform serial dilutions to create a calibration curve in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.
-
3. Method Validation (as per regulatory guidelines for bioanalytical methods):
-
Selectivity: Analyze at least six different blank plasma samples to check for interferences at the retention times of the analytes and internal standards.
-
Linearity, Accuracy, and Precision: Evaluate these parameters at multiple concentration levels, including the lower limit of quantification (LLOQ).
-
Matrix Effect: Assess the impact of ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of the sample preparation procedure.
-
Stability: Evaluate the stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Workflow for HILIC-LC-MS/MS Analysis of Pyrimidine Nucleosides
Caption: Workflow for pyrimidine nucleoside analysis in plasma via HILIC-LC-MS/MS.
Conclusion: Making an Informed Decision
The choice between HPLC-UV and LC-MS for the analysis of pyrimidine compounds is not a matter of one technique being universally "better" than the other. Instead, it is a strategic decision based on the specific analytical challenge at hand.
-
For quality control and routine analysis of pharmaceutical formulations where the analyte is present at high concentrations and the matrix is simple, a well-validated HPLC-UV method offers a reliable, cost-effective, and robust solution.
-
For bioanalytical applications , such as pharmacokinetic studies, metabolomics research, or the analysis of trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The ability to provide unambiguous identification and quantification in complex biological matrices makes it the gold standard in these fields.[7][8]
By understanding the fundamental principles, performance characteristics, and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical methodology to achieve their scientific objectives with the highest degree of accuracy and integrity.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. quora.com [quora.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. chemyx.com [chemyx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 12. thepharmajournal.com [thepharmajournal.com]
Comparative study of pyridine versus pyrimidine scaffolds in drug design.
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of nitrogen-containing heterocycles, pyridine and pyrimidine rings are two of the most pervasive and versatile scaffolds in modern medicinal chemistry. This guide provides an in-depth, objective comparison of these two fundamental building blocks, supported by experimental data, to empower informed decision-making in your drug discovery endeavors.
At a Glance: A Tale of Two Heterocycles
Pyridine, a six-membered aromatic ring with a single nitrogen atom, and pyrimidine, its diazine counterpart with two nitrogen atoms at the 1 and 3 positions, share a common aromatic framework but exhibit distinct electronic and physicochemical properties. These differences have significant implications for their interactions with biological targets and their overall pharmacokinetic profiles.
Key Physicochemical Properties
| Property | Pyridine | Pyrimidine | Rationale for Difference |
| pKa of Conjugated Acid | ~5.2 | ~1.3 | The second electron-withdrawing nitrogen atom in pyrimidine significantly reduces the basicity of the ring nitrogens.[1] |
| LogP | ~0.65 | ~ -0.15 | The additional nitrogen atom in pyrimidine increases its polarity and hydrogen bonding potential, leading to lower lipophilicity. |
| Dipole Moment | ~2.2 D | ~2.3 D | Both are polar molecules, with pyrimidine having a slightly higher dipole moment due to the two nitrogen atoms. |
| Hydrogen Bond Acceptors | 1 | 2 | Pyrimidine offers an additional site for hydrogen bonding, which can be crucial for target engagement.[2] |
| Aromaticity | High | High | Both are aromatic and planar, providing a rigid scaffold for the presentation of substituents. |
The Duality of Reactivity: Implications for Synthesis
The electronic nature of pyridine and pyrimidine dictates their reactivity and, consequently, the synthetic strategies employed to functionalize them.
-
Pyridine: The single nitrogen atom renders the ring electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack, particularly at the 2- and 4-positions. The nitrogen atom itself is nucleophilic and readily undergoes alkylation and oxidation.[3]
-
Pyrimidine: The presence of two nitrogen atoms further depletes the electron density of the ring, making it even more resistant to electrophilic substitution and highly activated towards nucleophilic substitution, especially at the 2-, 4-, and 6-positions.[1]
This differential reactivity provides medicinal chemists with a diverse toolbox for creating libraries of substituted analogs for structure-activity relationship (SAR) studies.
Caption: General synthetic workflows for pyridine and pyrimidine-based drug candidates.
In the Spotlight: Pyridine and Pyrimidine in Approved Drugs
Both scaffolds are well-represented in a multitude of FDA-approved drugs, underscoring their therapeutic relevance across a wide range of diseases.
Examples of Pyridine-Containing Drugs:
| Drug | Therapeutic Area | Mechanism of Action |
| Imatinib | Oncology | Tyrosine kinase inhibitor |
| Amlodipine | Cardiovascular | Calcium channel blocker |
| Atorvastatin | Cardiovascular | HMG-CoA reductase inhibitor |
| Sildenafil | Urology | PDE5 inhibitor |
Examples of Pyrimidine-Containing Drugs:
| Drug | Therapeutic Area | Mechanism of Action |
| 5-Fluorouracil | Oncology | Thymidylate synthase inhibitor |
| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor |
| Imatinib | Oncology | Tyrosine kinase inhibitor |
| Gefitinib | Oncology | EGFR tyrosine kinase inhibitor |
Notably, some drugs, like the groundbreaking cancer therapeutic imatinib, incorporate both a pyridine and a pyrimidine ring, highlighting the potential for synergistic effects when these two scaffolds are combined within a single molecule.
Head-to-Head: A Comparative Analysis of Drug-like Properties
The choice between a pyridine and a pyrimidine scaffold can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.
Metabolic Stability
The metabolic fate of a drug is a critical determinant of its half-life and dosing regimen.
-
Pyridine: The pyridine ring is susceptible to oxidation by cytochrome P450 enzymes, often leading to the formation of N-oxides or hydroxylation at various positions on the ring. The position of substituents can significantly influence the rate and site of metabolism.
-
Pyrimidine: The pyrimidine ring is generally considered to be more metabolically stable than pyridine due to the presence of two electron-withdrawing nitrogen atoms, which makes the ring less susceptible to oxidative metabolism.[4] However, substituents on the pyrimidine ring can still be sites of metabolic modification.
Comparative in vitro Metabolic Stability of Pyridine vs. Pyrimidine Analogs
| Compound Pair | Scaffold | t½ in Human Liver Microsomes (min) |
| Analog A | Pyridine | 35 |
| Analog B | Pyrimidine | 78 |
| Analog C | Pyridine | 15 |
| Analog D | Pyrimidine | 42 |
Note: The above data is illustrative and based on general trends observed in the literature. Actual values are highly dependent on the specific compound and its substituents.
Target Binding and Hydrogen Bonding
The ability to form hydrogen bonds is often a key driver of a drug's affinity and selectivity for its biological target.
-
Pyridine: The lone pair of electrons on the nitrogen atom makes it a good hydrogen bond acceptor.[2]
-
Pyrimidine: With two nitrogen atoms, pyrimidine has two potential hydrogen bond acceptors, which can lead to more complex and potentially stronger interactions with a target protein.[2] This is particularly relevant in the design of kinase inhibitors, where the hinge region of the ATP binding site often forms crucial hydrogen bonds with the drug molecule.
Caption: Comparison of hydrogen bonding potential between pyridine and pyrimidine.
A case study in the development of adenosine receptor antagonists demonstrated that the replacement of a pyridine with a pyrimidine ring led to an increased affinity, which was attributed to the stabilization of a water network in the binding cavity through an additional hydrogen bond.[5]
Toxicity Profile
While both scaffolds are generally well-tolerated, their metabolic pathways can sometimes lead to the formation of reactive metabolites that can cause toxicity.
-
Pyridine: The formation of reactive intermediates, such as pyridine N-oxides, can in some cases lead to hepatotoxicity.
-
Pyrimidine: Due to its greater metabolic stability, pyrimidine-containing drugs may have a lower propensity for the formation of reactive metabolites. However, as with any drug candidate, a thorough toxicological assessment is essential. A comparative study of novel cholinesterase inhibitors found that pyrimidine derivatives were generally less cytotoxic than their pyridine counterparts.[6][7]
The Art of the Swap: Pyridine-Pyrimidine Bioisosterism
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. The substitution of a pyridine ring for a pyrimidine, or vice versa, is a common tactic to modulate a molecule's potency, selectivity, and pharmacokinetic profile.
Case Study: Kinase Inhibitors
In the realm of kinase inhibitors, the pyridine-to-pyrimidine switch is a frequently employed strategy. The additional nitrogen in the pyrimidine ring can form an extra hydrogen bond with the kinase hinge region, often leading to a significant increase in potency. For example, in the development of certain EGFR inhibitors, the replacement of a pyridine with a pyrimidine resulted in a notable improvement in inhibitory activity.[8][9]
Caption: The concept of pyridine-to-pyrimidine scaffold hopping to improve drug properties.
Experimental Protocols for Comparative Evaluation
To empirically assess the relative merits of pyridine versus pyrimidine scaffolds in your own drug discovery programs, the following standardized in vitro assays are recommended.
Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLMs) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.
-
Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro cytotoxicity of a compound against a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with a cancer cell line of interest at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability versus compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion: A Strategic Choice
The decision to employ a pyridine or a pyrimidine scaffold is not a matter of inherent superiority of one over the other, but rather a strategic choice based on the specific goals of the drug discovery program. Pyridine offers a less polar, more basic scaffold, while pyrimidine provides enhanced metabolic stability and additional hydrogen bonding opportunities. By understanding the nuanced differences between these two privileged heterocycles and employing rigorous experimental evaluation, medicinal chemists can make more informed decisions to accelerate the discovery of novel, safe, and effective medicines.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the Energetic Properties of Pyrimidine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The field of energetic materials is in a constant state of evolution, driven by the demand for compounds that offer a superior balance of performance and safety. Among the various classes of heterocyclic compounds, pyrimidine derivatives have emerged as a promising scaffold for the development of novel high-energy-density materials (HEDMs). Their inherent thermal stability, derived from the aromatic nature of the pyrimidine ring, coupled with the potential for introducing a variety of energetic functional groups, makes them a focal point of intensive research. This guide provides an in-depth technical analysis of the energetic properties of pyrimidine derivatives, offering a comparative perspective against established energetic materials and detailing the experimental and computational methodologies used in their evaluation.
The Pyrimidine Scaffold: A Foundation for Energetic Materials
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, provides a robust and versatile platform for the design of energetic materials. The π-deficient nature of the ring, resulting from the presence of the electronegative nitrogen atoms, facilitates the introduction of electron-withdrawing energetic moieties such as nitro (-NO2), azido (-N3), and nitramino (-NHNO2) groups.[1] These functional groups are the primary contributors to the energetic performance of the resulting compounds, influencing key parameters such as density, heat of formation, detonation velocity, and detonation pressure.
The strategic placement of these energetic groups on the pyrimidine core allows for the fine-tuning of the molecule's properties. For instance, the introduction of amino (-NH2) groups can enhance thermal stability and reduce sensitivity through the formation of intra- and intermolecular hydrogen bonds, a critical consideration in the development of insensitive high explosives (IHEs).[2] This ability to tailor the structure-property relationships is a key advantage of pyrimidine-based energetic materials.
Comparative Analysis of Energetic Properties
A critical aspect of evaluating novel energetic materials is to benchmark their performance against well-established compounds. The following table provides a comparative overview of the key energetic properties of representative pyrimidine derivatives alongside the widely used secondary explosives, RDX and HMX. The data presented is a synthesis of experimental and computational results from various studies.
| Compound Name | Chemical Structure | Density (ρ) (g/cm³) | Decomposition Temp. (Td) (°C) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference(s) |
| RDX | C₃H₆N₆O₆ | 1.82 | 204 | 7.4 | 120 | 8795 | 34.9 | [3][4][5] |
| HMX | C₄H₈N₈O₈ | 1.91 | 280 | 7.4 | 120 | 9100 | 39.3 | [3][5] |
| 2,4,6-Triamino-5-nitropyrimidin-1-ium nitrate | C₄H₆N₈O₅ | 1.85 | 156.8 | ≥15 | >360 | 8644 | 29.6 | |
| 4,6-Diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrate | C₄H₅N₇O₆ | 1.81 | 234.6 | ≥15 | >360 | 7996 | 26.0 | |
| 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine | C₆N₁₆ | 1.76 | - | <1 | 1 | 7477 | 20.8 | |
| AHPT | C₇H₆N₁₂O₅ | 1.85 | - | 21 | - | 8969 | 37.9 | [4] |
The data clearly indicates that certain pyrimidine derivatives exhibit detonation velocities and pressures comparable to or even exceeding that of RDX, a testament to their high-energy nature. For instance, AHPT (7-amino-3-hydroxy-5-iminio-6-nitro-3-(1H-tetrazol-5-yl)-3,5-dihydropyrazolo[1,5-a]pyrimidin-2-yl)(nitro)amide) demonstrates a detonation velocity and pressure superior to RDX, while also possessing significantly lower impact sensitivity.[4] This highlights the potential of pyrimidine-based compounds to offer a better performance-safety balance. Conversely, highly energetic but sensitive compounds like 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine showcase the wide spectrum of properties achievable with this versatile scaffold.
Experimental and Computational Evaluation Workflow
The characterization of energetic materials is a multi-faceted process involving both experimental testing and computational modeling. This integrated approach provides a comprehensive understanding of a compound's potential as an energetic material.
References
- 1. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Regulation and Properties of Energetic Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative investigation on the thermostability, sensitivity, and mechanical performance of RDX/HMX energetic cocrystal and its mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Silico Prediction of ADMET Properties for Pyrimidine-Based Compounds
Introduction: The Privileged Scaffold and the ADMET Hurdle
In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its versatile structure is a cornerstone in numerous FDA-approved drugs, from anticancer agents to antivirals.[1][2][3] This prevalence is due to its ability to engage in various biological interactions, acting as a bioisostere for phenyl groups and other aromatic systems, often improving medicinal chemistry properties.[1][3] However, the journey from a promising pyrimidine-based hit to a viable drug candidate is fraught with challenges, the most significant of which is navigating the complex maze of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
Poor ADMET properties are a primary cause of late-stage drug attrition, costing the pharmaceutical industry billions annually.[4][5] Early and accurate assessment of these pharmacokinetic and toxicological characteristics is therefore not just beneficial, but essential.[6][7][8] While in vitro and in vivo assays remain the gold standard, their cost, time, and ethical considerations limit their use in early-stage screening of large compound libraries. This is where in silico ADMET prediction emerges as an indispensable tool. By leveraging computational models, we can rapidly, economically, and reliably filter and prioritize candidates, ensuring that laboratory resources are focused on compounds with the highest probability of success.[6][9]
This guide provides a comparative overview of modern in silico approaches for predicting the ADMET profile of pyrimidine-based compounds. We will delve into the causality behind model selection, compare leading software platforms, and provide a validated workflow for generating a robust predictive ADMET package for your novel pyrimidine derivatives.
The In Silico ADMET Prediction Workflow: A Strategic Overview
The prediction of ADMET properties is not a monolithic task but a multi-step process. A robust workflow integrates predictions of physicochemical properties with pharmacokinetic and toxicological endpoints. This layered approach allows for early, rapid filtering followed by more computationally intensive analysis for promising candidates.
Caption: A generalized workflow for in silico ADMET profiling of candidate compounds.
Part 1: Foundational Predictions - Physicochemical & Drug-Likeness
Before assessing complex biological interactions, we must first understand the fundamental physicochemical properties of a compound. These properties, governed by chemical structure, are the primary determinants of a drug's pharmacokinetic behavior. For pyrimidine derivatives, the number and position of nitrogen atoms and substituents heavily influence these characteristics.
-
Lipophilicity (logP): This parameter measures a compound's affinity for a lipid versus an aqueous environment. It is critical for membrane permeability and absorption but can also lead to issues like high plasma protein binding and metabolic instability if too high.[10]
-
Aqueous Solubility (logS): Essential for absorption and formulation, poor solubility is a major hurdle in drug development.
-
Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive molecular transport through membranes. A TPSA of ≤140 Ų is often associated with good oral bioavailability.[11]
-
pKa: The acidity of pyrimidine compounds influences their ionization state at different physiological pH values, which in turn affects solubility, absorption, and target binding.[12]
Drug-Likeness Rules: These are qualitative filters based on the physicochemical properties of known oral drugs. The most famous is Lipinski's Rule of Five , which flags compounds likely to have poor absorption or permeation. These rules serve as an excellent first-pass filter to eliminate compounds with undesirable properties.
Part 2: A Comparative Guide to In Silico ADMET Prediction Tools
A multitude of software tools, ranging from free web servers to sophisticated commercial platforms, are available for ADMET prediction. The choice of tool depends on the stage of the drug discovery project, available budget, and the specific questions being asked. Here, we compare several popular platforms.
| Feature | SwissADME | pkCSM | ADMETlab 2.0/3.0 | ADMET Predictor® |
| Accessibility | Web Server | Web Server | Web Server | Commercial Software |
| Cost | Free | Free | Free | Paid License |
| Primary Method | Mixed (Rule-based, QSAR) | Graph-based Signatures | Machine Learning, QSAR | AI/ML, QSAR, Mechanistic Models |
| Key Strengths | User-friendly interface, "Boiled-Egg" plot for BBB/HIA, Bioavailability Radar. | Broad range of toxicity endpoints, including organ-specific toxicity. | Comprehensive ADMET property coverage, API functionality for integration.[13] | High accuracy from premium training data, advanced metabolism prediction, enterprise integration.[14] |
| Ideal Use Case | Early-stage screening, academic research, initial filtering of hits. | Deeper toxicity profiling of a smaller set of compounds. | High-throughput screening and integration into automated workflows. | Lead optimization, detailed mechanistic studies, regulatory submissions. |
| Representative Predictions | Lipinski's Ro5, GI absorption, BBB permeation, CYP inhibition (2D6, 3A4). | AMES toxicity, hERG inhibition, Hepatotoxicity, Skin Sensitization.[15] | Over 80 ADMET endpoints including transporters and environmental toxicity.[13] | Over 170 properties, sites of metabolism, metabolite trees, PBPK simulation.[14] |
Part 3: Deep Dive - Key Pharmacokinetic & Toxicity Endpoints
A. Absorption & Distribution
-
Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed through the human gut. Models are often trained on Caco-2 cell permeability data, which simulates the intestinal barrier.[16] High predicted HIA is a prerequisite for most oral drugs.
-
Blood-Brain Barrier (BBB) Permeation: Crucial for CNS-acting drugs. For non-CNS drugs, BBB penetration is an undesirable off-target effect. In silico models effectively predict a compound's ability to cross this highly selective barrier.
-
Plasma Protein Binding (PPB): Highly lipophilic compounds tend to bind extensively to plasma proteins like albumin.[10] Only the unbound fraction is pharmacologically active, so high PPB can reduce efficacy.
B. Metabolism
The liver is the primary site of drug metabolism, mediated largely by the Cytochrome P450 (CYP) family of enzymes. The pyrimidine ring itself can be subject to metabolic transformations. Predicting these interactions is vital.[17][18]
-
CYP Inhibition: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of drug-drug interactions (DDIs). In silico models can flag potential inhibitors early.
-
CYP Substrate Prediction: Identifying which CYP enzymes are likely to metabolize a compound helps predict its metabolic clearance rate and potential DDIs.
-
Sites of Metabolism (SoM): Advanced models can predict the specific atoms on a molecule most likely to undergo metabolic transformation. This insight is invaluable for medicinal chemists, who can modify the structure at these "soft spots" to improve metabolic stability.[19][20]
Caption: Interplay between a drug candidate and metabolic enzymes.
C. Toxicity
Predicting toxicity is arguably the most critical and challenging aspect of ADMET modeling.[21][22]
-
Mutagenicity (Ames Test): Predicts the potential of a compound to induce DNA mutations, a key indicator of carcinogenicity. Many models are based on identifying structural alerts associated with reactivity towards DNA.[23]
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium ion channel can lead to fatal cardiac arrhythmias. In silico prediction of hERG inhibition is a mandatory checkpoint in modern drug discovery.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. While complex, models can predict the potential for liver damage based on a compound's structure and predicted metabolic pathways.
Experimental Protocol: A Self-Validating In Silico ADMET Workflow
This protocol provides a step-by-step methodology for generating a comprehensive and cross-validated ADMET profile for a novel pyrimidine-based compound using freely available web-based tools.
Objective: To perform an initial ADMET assessment of a hypothetical pyrimidine derivative, "Pyr-A."
Compound: Pyr-A (Structure represented by a SMILES string)
Materials:
-
Computer with internet access.
-
SMILES string for Pyr-A.
-
Web browsers for accessing SwissADME and pkCSM.
Methodology:
Step 1: Initial Physicochemical and Pharmacokinetic Screening with SwissADME
-
Navigate to the SwissADME homepage (--INVALID-LINK--24]
-
In the input box, paste the SMILES string for "Pyr-A".
-
Click "Run" to start the prediction.
-
Data Analysis & Causality:
-
Physicochemical Properties Table: Examine the calculated LogP, LogS, TPSA, and molecular weight. These values provide the first indication of the compound's general behavior.
-
Lipinski's Rule of Five: Check for any violations. More than one violation suggests potential issues with oral bioavailability.
-
Pharmacokinetics Plot (Boiled-Egg): This intuitive plot visualizes predicted HIA (yolk) and BBB permeation (white). A compound in the yolk is predicted to be well-absorbed by the GI tract. A compound in the white is predicted to cross the BBB. This provides a rapid go/no-go assessment for absorption and CNS penetration.
-
Bioavailability Radar: This provides a quick visual assessment of six key physicochemical properties for oral bioavailability. The pink area represents the optimal range for each property.
-
Step 2: In-Depth Pharmacokinetic and Toxicity Profiling with pkCSM
-
Navigate to the pkCSM homepage (--INVALID-LINK--24]
-
Paste the same SMILES string for "Pyr-A" into the prediction tool.
-
Click "Submit" to run the calculations.
-
Data Analysis & Causality:
-
Cross-Validation: Compare the HIA and BBB permeation predictions from pkCSM with those from SwissADME. Concordant results increase confidence in the prediction.
-
Metabolism: Check the "CYP2D6 substrate" and "CYP3A4 substrate" predictions, as well as the inhibition predictions for all major isoforms. This is critical for anticipating metabolic stability and potential drug-drug interactions.
-
Toxicity: This is the primary reason for using pkCSM in this workflow. Carefully review the AMES Toxicity, hERG I inhibitor, and Hepatotoxicity predictions. A positive result in any of these is a significant red flag requiring further investigation.
-
Step 3: Data Consolidation and Reporting
-
Synthesize the results from both platforms into a single summary table.
-
Categorize findings into "Favorable," "Borderline," and "Unfavorable" properties.
-
Write a concise summary interpreting the overall ADMET profile. For example: "Pyr-A shows a favorable absorption and solubility profile with no violations of Lipinski's rules. However, it is predicted to be an inhibitor of CYP3A4 and shows a potential hERG liability, warranting structural modification to mitigate these risks before synthesis."
This dual-tool approach provides a layer of internal validation. By using platforms built on different algorithms (e.g., SwissADME's mixed models vs. pkCSM's graph-based signatures), you can be more confident in the predictions where they agree and identify areas of uncertainty where they diverge.
Conclusion and Future Directions
The integration of in silico ADMET prediction into early-stage drug discovery is no longer optional; it is a cornerstone of efficient and successful research. For pyrimidine-based compounds, these computational tools allow researchers to harness the full potential of this privileged scaffold while proactively identifying and mitigating liabilities.[11][15][16][25][26][27][28][29][30][31]
While current models offer powerful predictive capabilities, the field is continually evolving. The rise of artificial intelligence and machine learning, trained on increasingly large and high-quality datasets, promises even greater accuracy and a broader range of predictable endpoints.[32][33] The ultimate goal is to create a seamless feedback loop where in silico predictions accurately guide the synthesis of pyrimidine derivatives with optimized efficacy and safety profiles, accelerating the delivery of novel therapeutics to patients.
References
- 1. citedrive.com [citedrive.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 5. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 6. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 9. researchers.kean.edu [researchers.kean.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 15. 3D-QSAR and ADMET studies of morpholino-pyrimidine inhibitors of DprE1 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 17. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. aseestant.ceon.rs [aseestant.ceon.rs]
- 23. youtube.com [youtube.com]
- 24. rfppl.co.in [rfppl.co.in]
- 25. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton’s tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sygnaturediscovery.com [sygnaturediscovery.com]
- 33. ADMET-AI [admet.ai.greenstonebio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Chloro-4-methyl-6-phenylpyrimidine
As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and operational protocols for 2-Chloro-4-methyl-6-phenylpyrimidine. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from receipt to disposal, is executed with precision and care.
Foundational Risk Assessment: Understanding the Hazard
This compound is a chlorinated heterocyclic compound. Based on aggregated data, it is classified as a hazardous substance that requires careful handling to avoid adverse health effects[1][2]. The primary hazards associated with this chemical are:
-
Skin Irritation (H315): Causes skin irritation upon contact[2][3][4].
-
Serious Eye Damage/Irritation (H318/H319): Poses a significant risk of serious eye irritation and potential damage[1][2][3][5].
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled, particularly as a dust or aerosol[2][3][4][5].
-
Harmful if Swallowed (H302): Ingestion may lead to harmful toxicological effects[3][5].
Given these hazards, direct contact and inhalation must be rigorously prevented through a multi-layered safety approach that begins with engineering controls and is reinforced by robust personal protective equipment (PPE) protocols.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is donned, the work environment must be optimized to minimize exposure. PPE should always be considered the final barrier between the researcher and the hazard[6].
-
Ventilation: All handling of this compound, especially the weighing of solids and preparation of solutions, must be conducted within a certified chemical fume hood or a similar ventilated enclosure[7]. This is the most critical engineering control for preventing respiratory exposure.
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be limited to trained personnel.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[1][2][7]. A spill kit appropriate for solid chemical cleanup should also be available.
Personal Protective Equipment (PPE): A Mandated Protocol
The selection and use of appropriate PPE are non-negotiable. The following table summarizes the required equipment for different laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Rationale & Key Considerations |
| Routine Handling (Weighing, solution prep, transfers) | Gloves: Double-gloving with nitrile gloves is recommended[6][8].Body: Chemical-resistant lab coat or gown with long sleeves and tight cuffs[9].Eye/Face: ANSI-approved safety goggles with side shields[9][10]. A face shield should be worn over goggles if there is a significant splash hazard[8]. | Double gloving minimizes the risk of exposure from a single glove failure. Gowns must be impermeable to prevent skin contact[6]. Safety goggles provide essential protection against splashes and accidental eye contact[9]. |
| Handling Potentially Dusty Material (Working with fine powder outside of a contained system) | All PPE for routine handling PLUS:Respiratory: A NIOSH-approved N95 (or better) particulate respirator[6][8][11]. | An N95 respirator is necessary to prevent the inhalation of fine particles that can cause respiratory tract irritation[6]. Surgical masks offer insufficient protection[6][12]. |
| Spill Cleanup | Gloves: Double nitrile gloves.Body: Impermeable, disposable gown[8].Eye/Face: Safety goggles and a full face shield[8].Respiratory: A full-face respirator with appropriate cartridges may be required for large spills[10].Other: Shoe covers[8]. | A higher level of protection is required to manage the increased risk of exposure during cleanup. All materials used for cleanup are considered hazardous waste. |
| Waste Disposal | Gloves: Nitrile gloves.Body: Impermeable lab coat or gown. | Standard PPE is required to handle sealed hazardous waste containers, protecting against potential external contamination. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical for ensuring safety and reproducibility. The following process integrates risk mitigation at every stage.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
-
Preparation and Donning PPE:
-
Thoroughly wash hands before putting on any PPE[6].
-
Don an impermeable gown, ensuring it is fully closed.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown[6].
-
Don safety goggles. If a splash hazard exists, add a face shield.
-
If there is a risk of aerosolization, don a NIOSH-approved respirator and perform a seal check.
-
-
Handling and Experimental Procedures:
-
Doffing Personal Protective Equipment:
-
The removal of PPE must be done in a manner that avoids self-contamination[8].
-
Remove the outer pair of gloves.
-
Remove the gown, turning it inside out as it is removed.
-
Remove the inner pair of gloves.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water immediately after all PPE has been removed[1][6].
-
Emergency Response Protocols
Spill Response:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above.
-
Contain: Gently cover the solid spill with damp paper towels to avoid generating dust[8].
-
Clean: Carefully collect the contaminated material and place it into a labeled, sealed hazardous waste container[2][8]. Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention[1][2][4].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes[1][2][4]. If skin irritation occurs, get medical advice[2][4].
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][4].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5][7].
Storage and Disposal Plan
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1][2][13].
-
Store refrigerated and protected from light to maintain product quality[1][2].
-
Store away from incompatible materials, such as strong oxidizing agents[1][7].
-
It is best practice to store chlorinated compounds separately from flammable solvents to prevent violent reactions in case of a breach[14][15].
Disposal:
-
All waste, including unused product, contaminated consumables (gloves, wipes), and empty containers, must be treated as hazardous waste[2].
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations[1][2][13]. Do not mix with other waste streams unless explicitly permitted.
By integrating these protocols into your daily laboratory operations, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.nl [fishersci.nl]
- 3. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. echemi.com [echemi.com]
- 11. 2-氯-4,6-二甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. gre.ac.uk [gre.ac.uk]
- 15. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
